(-)-Deacetylsclerotiorin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61248-35-9 |
|---|---|
Molecular Formula |
C19H21ClO4 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione |
InChI |
InChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19-/m0/s1 |
InChI Key |
SBUBEONHXLXYBK-ZFMXKZNFSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deacetylsclerotiorin, (-)-; (-)-Deacetylsclerotiorin |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of (-)-Deacetylsclerotiorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Deacetylsclerotiorin is a chloroazaphilone, a class of fungal polyketides known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this specialized metabolite. It is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery. This document details the producing fungal organisms, outlines a general methodology for its extraction and purification, and presents its known physicochemical properties.
Introduction
Azaphilones are a class of fungal polyketides characterized by a highly substituted isochromene core. They exhibit a wide range of colors and are often responsible for the pigmentation of the fungi that produce them. Scientific interest in azaphilones is driven by their diverse and potent biological activities, which include antifungal, anti-inflammatory, and antitumor properties. This compound is a specific member of this family, closely related to the more widely studied sclerotiorin. This guide focuses on the available technical information regarding its discovery and isolation.
Discovery and Producing Organism
This compound (CAS number 61248-35-9) has been identified as a secondary metabolite produced by the fungus Bartalinia robillardoides strain LF550.[1] While its name suggests a biosynthetic relationship with sclerotiorin, which is famously produced by Penicillium species like P. sclerotiorum and P. multicolor, the documented isolation of this compound has been from a different fungal genus.[2][3] More recent biosynthetic studies on sclerotiorin-like metabolites in Penicillium meliponae have further elucidated the genetic pathways responsible for the production of this class of compounds, though they did not specifically detail the isolation of this compound.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁ClO₄ | [3][5] |
| Molecular Weight | 348.8 g/mol | [3] |
| IUPAC Name | (7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione | [3][5] |
| CAS Number | 61248-35-9 | [1][3][5][6] |
Experimental Protocols: Isolation and Purification
Fungal Cultivation
A pure culture of the producing organism, such as Bartalinia robillardoides strain LF550, is required.
-
Media Preparation: A suitable liquid or solid medium is prepared to support fungal growth and secondary metabolite production. Common media for azaphilone production include Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) broth.
-
Inoculation: The sterile medium is inoculated with a spore suspension or mycelial plugs of the fungus.
-
Incubation: The culture is incubated under controlled conditions of temperature (typically 25-28°C) and light (often in darkness to promote pigmentation) for a period of several days to weeks.
Extraction of Metabolites
-
Harvesting: The fungal biomass (mycelium) is separated from the liquid culture broth by filtration.
-
Solvent Extraction: Both the mycelium and the broth are extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Purification
-
Chromatography: The crude extract is subjected to a series of chromatographic steps to isolate the target compound.
-
Column Chromatography: An initial separation is often performed using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).
Biological Activity
Detailed studies on the specific biological activities of this compound are limited in publicly accessible literature. However, based on the known activities of the broader azaphilone and sclerotiorin class of compounds, it is plausible that this compound may exhibit similar properties. Sclerotiorin itself has been reported to have anti-diabetes, antioxidant, anti-inflammatory, anti-Alzheimer, antiviral, and antimicrobial activities.[4] Further research is required to determine the specific bioactivity profile and potency of this compound.
Conclusion
This compound is a structurally defined chloroazaphilone with a known fungal origin. While its discovery has been documented, a comprehensive understanding of its biological activities and potential applications remains an area for future investigation. The general protocols for the isolation of azaphilones provide a solid foundation for obtaining this compound for further study. This guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this and other related fungal secondary metabolites.
References
- 1. Deacetylsclerotiorin, (-)- Immunomart [immunomart.com]
- 2. bio-fount.com [bio-fount.com]
- 3. Deacetylsclerotiorin, (-)- | C19H21ClO4 | CID 53243889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of dual PKS involved in sclerotiorin biosynthesis in Penicillium meliponae using genome mining and gene knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEACETYLSCLEROTIORIN, (-)- [drugfuture.com]
- 6. Deacetylsclerotiorin, (-)- | CymitQuimica [cymitquimica.com]
(-)-Deacetylsclerotiorin: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Deacetylsclerotiorin is a bioactive azaphilone natural product with potential applications in drug development. This technical guide provides a comprehensive overview of its primary natural source, the filamentous fungus Penicillium sclerotiorum, and delves into the current understanding of its biosynthetic pathway. This document summarizes quantitative data on the production of related compounds, details relevant experimental protocols for isolation and genetic analysis, and presents a putative biosynthetic pathway based on current genomic and experimental evidence. Visual diagrams of key pathways and workflows are provided to facilitate understanding.
Natural Source and Production
This compound is a secondary metabolite produced by various fungi, most notably Penicillium sclerotiorum. This species is a filamentous fungus recognized for its production of a diverse array of bioactive compounds, including various azaphilones. While this compound is a known metabolite, quantitative data on its specific yield from P. sclerotiorum fermentations is not extensively reported in publicly available literature. However, data for the closely related and often co-produced azaphilone, sclerotiorin, can provide a benchmark for production.
Table 1: Quantitative Yield of Sclerotiorin from Penicillium sclerotiorum
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | |
| Linearity Range (HPLC) | 1-100 µg/mL | |
| Molar Extinction Coefficient (ε) at 370 nm | Not explicitly stated, but derivable from provided data. |
Note: This data is for sclerotiorin, the acetylated form of deacetylsclerotiorin. Yields of this compound are expected to be strain and fermentation condition-dependent and would require specific quantitative analysis.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway of azaphilone production, which is a class of fungal polyketides. The core of the molecule is assembled by a combination of a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS). While the complete biosynthetic gene cluster (BGC) for this compound in Penicillium sclerotiorum has not been explicitly characterized, a homologous cluster, the scl cluster, has been identified and studied in the closely related species Penicillium meliponae, providing a robust model for its biosynthesis.[1]
The knockout of the core PKS genes, sclA (HR-PKS) and sclI (NR-PKS), in P. meliponae resulted in the cessation of production of sclerotiorin and related metabolites, including 7-deacetylisochromophilone VI, confirming their essential role in the biosynthesis of the azaphilone core.[1]
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for this compound, based on the study of the scl gene cluster in P. meliponae, involves a series of enzymatic reactions:
-
Polyketide Chain Assembly: The HR-PKS (SclA) and NR-PKS (SclI) collaborate to synthesize the polyketide backbone.
-
Formation of the Azaphilone Core: A series of tailoring enzymes, including oxidoreductases and cyclases, modify the polyketide chain to form the characteristic pyranoquinone bicyclic core of azaphilones.
-
Tailoring Steps: Further modifications, such as hydroxylation, methylation, and chlorination, are catalyzed by other enzymes within the gene cluster to produce the variety of observed azaphilone structures.
The formation of this compound versus sclerotiorin is determined by the action of a putative O-acetyltransferase. The absence or inactivity of this enzyme would lead to the accumulation of the deacetylated form. While an O-acetyltransferase, MrPigM, has been identified in the biosynthesis of other azaphilones, the specific enzyme responsible for the C-7 acetylation in the sclerotiorin pathway has not yet been functionally characterized.[1]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Fermentation and Isolation of Azaphilones from Penicillium sclerotiorum
This protocol is adapted from methodologies for the isolation of related azaphilones from P. sclerotiorum.
1. Fungal Culture and Fermentation:
-
Strain: Penicillium sclerotiorum.
-
Media: Potato Dextrose Broth (PDB) or a custom medium (e.g., glucose 20 g/L, peptone 10 g/L, yeast extract 5 g/L, KH₂PO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L).
-
Inoculation: Inoculate liquid media with a fresh culture of P. sclerotiorum.
-
Incubation: Incubate in a shaker at 25-28°C and 150-180 rpm for 14-21 days.
2. Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
The mycelia can also be extracted by soaking in ethyl acetate or methanol, followed by filtration and evaporation.
3. Purification:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether.
-
ODS Chromatography: Further purify the fractions containing the target compound on an ODS (Octadecylsilane) column using a methanol-water gradient.
-
Preparative HPLC: Achieve final purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water). Monitor the elution using a UV detector at wavelengths relevant for azaphilones (e.g., 254 nm and 370 nm).
Caption: General workflow for the isolation of this compound.
Gene Knockout in Penicillium sclerotiorum via CRISPR-Cas9 (A Representative Protocol)
1. Design of single guide RNA (sgRNA):
-
Identify the target gene (e.g., the putative O-acetyltransferase) in the P. sclerotiorum genome.
-
Design sgRNAs targeting the 5' end of the coding sequence to ensure a loss-of-function mutation. Use online tools to minimize off-target effects.
2. Vector Construction:
-
Clone the designed sgRNA into a vector containing the Cas9 nuclease under a suitable promoter for expression in Penicillium.
-
Include a selectable marker (e.g., hygromycin resistance).
3. Protoplast Preparation:
-
Grow P. sclerotiorum mycelia and harvest.
-
Treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell wall and release protoplasts.
4. Transformation:
-
Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.
5. Selection and Screening:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.
-
Isolate individual transformants and extract their genomic DNA.
-
Screen for successful gene editing by PCR amplification of the target locus followed by sequencing to identify insertions, deletions, or other mutations.
6. Phenotypic Analysis:
-
Cultivate the confirmed knockout mutants under conditions that normally induce the production of sclerotiorin and deacetylsclerotiorin.
-
Analyze the metabolite profile of the mutants by HPLC-MS to confirm the absence of sclerotiorin and potentially an altered accumulation of this compound.
Caption: Workflow for CRISPR-Cas9 gene knockout in P. sclerotiorum.
Conclusion and Future Directions
This compound is a promising natural product naturally sourced from Penicillium sclerotiorum. Its biosynthesis is believed to follow the well-established azaphilone pathway, with the final acetylation step being the key determinant for its formation over sclerotiorin. While a putative biosynthetic gene cluster has been identified in a closely related species, further research is needed to fully characterize the specific BGC in P. sclerotiorum. The functional characterization of the tailoring enzymes, particularly the O-acetyltransferase, will be crucial for a complete understanding of the biosynthetic pathway and for enabling synthetic biology approaches to selectively produce this compound. The development of robust genetic tools for P. sclerotiorum will be instrumental in achieving these goals and unlocking the full potential of this and other bioactive compounds from this prolific fungal genus.
References
In-Depth Technical Guide: Physical and Chemical Properties of (-)-Deacetylsclerotiorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
(-)-Deacetylsclerotiorin is a chlorinated azaphilone, a class of fungal metabolites known for their diverse biological activities. Its core structure features a pyranoquinone bicyclic system.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁ClO₄ | PubChem |
| Molecular Weight | 348.8 g/mol | PubChem |
| IUPAC Name | (7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione | PubChem |
| CAS Number | 61248-35-9 | PubChem |
| PubChem CID | 53243889 | PubChem |
Table 2: Tabulated Physical Properties of this compound
| Property | Value | Notes |
| Melting Point | Data not available | Experimental value not found in the searched literature. |
| Specific Optical Rotation ([α]D) | Data not available | The levorotatory nature is indicated by the "(-)" prefix, but a specific experimental value is not reported in the searched literature. |
| Solubility | Data not available | Experimental solubility data in common solvents has not been found in the searched literature. As a polyketide, it is likely to have some solubility in organic solvents like methanol, ethanol, DMSO, and chloroform. |
Experimental Protocols
The following sections outline generalized experimental methodologies for the isolation, purification, and characterization of this compound, based on common practices for fungal secondary metabolites.
Isolation and Purification
The isolation of this compound typically involves the cultivation of a producing fungal strain, followed by extraction and chromatographic purification of the metabolites.
Workflow for Isolation and Purification
Caption: Generalized workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Fungal Cultivation: A producing strain of Penicillium is cultivated on a suitable solid or in a liquid medium to encourage the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of metabolites.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the compounds of interest. This often involves:
-
Silica Gel Column Chromatography: The crude extract is fractionated based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC to yield pure this compound.
-
Structural Characterization
The structure of the purified compound is typically elucidated using a combination of spectroscopic techniques.
Workflow for Structural Characterization
Unraveling the Mechanism of Action of (-)-Deacetylsclerotiorin: A Technical Overview
Despite its characterization as a fungal secondary metabolite, the precise mechanism of action of (-)-Deacetylsclerotiorin remains largely uncharted territory within the scientific community. This technical guide consolidates the currently available information and provides a framework for future research into its biological activities.
This compound is a natural product belonging to the azaphilone class of fungal polyketides. It is structurally related to sclerotiorin, a more extensively studied compound isolated from various Penicillium species, including Penicillium sclerotiorum. While sclerotiorin itself has been reported to exhibit a range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties, specific research detailing the molecular pathways and therapeutic targets of its deacetylated analog, this compound, is notably scarce in publicly accessible scientific literature.
Current Understanding and Postulated Mechanisms
The structural similarity of this compound to other bioactive azaphilones suggests potential avenues for its mechanism of action. Azaphilones are known to interact with various biological targets, and their anti-inflammatory effects are of particular interest.
A plausible, yet unconfirmed, mechanism for the anti-inflammatory activity of azaphilone compounds involves the inhibition of key signaling molecules in inflammatory pathways. One such potential target is the TNF receptor-associated factor 6 (TRAF6) . TRAF6 is a crucial E3 ubiquitin ligase that plays a pivotal role in the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. Inhibition of TRAF6 by azaphilones could therefore represent a significant anti-inflammatory mechanism.
Below is a conceptual diagram illustrating the potential inhibitory effect of this compound on the TRAF6-mediated signaling pathway.
(-)-Deacetylsclerotiorin: A Technical Review of a Bioactive Azaphilone
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific literature pertaining to (-)-Deacetylsclerotiorin and its parent compound, sclerotiorin. Due to the limited availability of data specifically for this compound, this review focuses primarily on the well-characterized azaphilone, sclerotiorin, to infer and contextualize the potential properties and activities of its deacetylated analogue.
Introduction
Sclerotiorin is a chlorinated azaphilone, a class of fungal polyketide pigments known for their diverse chemical structures and significant biological activities.[1][2][3][4] First isolated from Penicillium sclerotiorum, sclerotiorin has garnered attention for its broad spectrum of bioactivities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5][6][7] this compound is a derivative of sclerotiorin, differing by the absence of an acetyl group. While specific research on this compound is sparse, understanding the chemistry and biology of sclerotiorin provides a critical foundation for predicting its pharmacological profile.
Quantitative Data on Sclerotiorin and its Derivatives
The following tables summarize the key quantitative data reported for sclerotiorin's biological activities. This information is crucial for understanding its potency and potential therapeutic applications.
Table 1: Enzyme Inhibition by Sclerotiorin
| Enzyme Target | IC50 Value | Source Organism of Compound | Reference |
| Aldose Reductase | 0.4 µM | Penicillium frequentans | [6][8] |
| Lipoxygenase | 4.2 µM (reversible) | Penicillium frequentans | [6][8][9] |
Table 2: Antimicrobial Activity of Sclerotiorin
| Organism | MIC Value | Source Organism of Compound | Reference |
| Bacillus subtilis | 0.16 µM | Penicillium sclerotiorum | [10] |
| Bacillus cereus | 0.31 µM | Penicillium sclerotiorum | [10] |
| Sarcina lutea | 0.31 µM | Penicillium sclerotiorum | [10] |
Table 3: Antifouling Activity of Sclerotiorin
| Organism | EC50 Value | Source Organism of Compound | Reference |
| Balanus amphitrite (larval settlement) | 5.6 µg/mL | Penicillium sclerotiorum | [10] |
Experimental Protocols
Detailed experimental protocols for the synthesis and bioassays of sclerotiorin and its analogues are crucial for reproducibility and further research. The following sections outline the general methodologies described in the literature.
Synthesis of Sclerotiorin Analogues
The synthesis of sclerotiorin analogues often involves a multi-step process. A common strategy is the Sonogashira cross-coupling reaction to construct a functionalized precursor, followed by cycloisomerization and oxidation to form the azaphilone core.[11]
General Synthetic Protocol:
-
Sonogashira Coupling: A substituted 2-alkynylbenzaldehyde is coupled with a suitable vinyl or aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) in a suitable solvent (e.g., triethylamine) to yield the desired enyne or aryl-alkyne precursor.
-
Cycloisomerization: The precursor undergoes cycloisomerization, often catalyzed by a gold or other transition metal catalyst, to form the bicyclic isochromene core.
-
Oxidation: The isochromene intermediate is then oxidized using an appropriate oxidizing agent (e.g., Dess-Martin periodinane) to yield the final azaphilone product.
Bioassays
Antifungal Activity Assay:
The antifungal activity of sclerotiorin and its derivatives is typically evaluated using a mycelium growth rate method against a panel of phytopathogenic fungi.[11]
-
Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Incorporation of Test Compounds: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various concentrations.
-
Inoculation: A mycelial plug of the test fungus is placed at the center of the agar plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (containing only the solvent).
Anticancer Activity Assay (MTT Assay):
The cytotoxic effects of sclerotiorin on cancer cell lines are often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.
Signaling and Biosynthetic Pathways
The biosynthesis of sclerotiorin in fungi like Penicillium meliponae involves a complex pathway featuring dual polyketide synthases (PKS).[12][13] A proposed biosynthetic pathway is depicted below.
Caption: Proposed biosynthetic pathway of sclerotiorin.
The anticancer activity of sclerotiorin in colon cancer cells (HCT-116) is suggested to be mediated through the induction of apoptosis.[7] This involves the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2.
Caption: Proposed mechanism of sclerotiorin-induced apoptosis.
Conclusion
While direct experimental data on this compound remains elusive, the extensive research on its parent compound, sclerotiorin, provides a strong foundation for future investigations. The potent and varied biological activities of sclerotiorin suggest that this compound may also possess significant pharmacological properties. The structure-activity relationship studies on sclerotiorin analogues indicate that modifications at the quaternary center can influence activity, highlighting the importance of dedicated studies on the deacetylated form.[11] This review consolidates the available knowledge on sclerotiorin, offering a valuable resource to guide future research into the synthesis, biological evaluation, and mechanism of action of this compound.
References
- 1. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Azaphilones: a class of fungal metabolites with diverse biological activities - ProQuest [proquest.com]
- 5. Design, synthesis and fungicidal activity of novel sclerotiorin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Anticancer activity of sclerotiorin, isolated from an endophytic fungus Cephalotheca faveolata Yaguchi, Nishim. & Udagawa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sclerotiorin - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antifungal activity of novel sclerotiorin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of dual PKS involved in sclerotiorin biosynthesis in Penicillium meliponae using genome mining and gene knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Azaphilone Metabolites from Penicillium sclerotiorum, with a focus on the molecular formula C19H21ClO4
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the chemical and biological information available for the class of compounds produced by Penicillium sclerotiorum. However, detailed experimental data, including specific biological activities, mechanisms of action, and established experimental protocols for the individual compound (-)-Deacetylsclerotiorin (C19H21ClO4) , are not extensively available in the public scientific literature. Therefore, this guide synthesizes information on closely related and well-studied metabolites from the same fungal source to provide a relevant and informative resource.
Introduction
Penicillium sclerotiorum is a filamentous fungus known for its production of a diverse array of secondary metabolites, particularly a class of polyketide pigments known as azaphilones. These compounds have garnered significant interest in the scientific community due to their wide range of potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] This guide focuses on the chemical properties of compounds with the molecular formula C19H21ClO4, exemplified by this compound, and explores the broader biological context of azaphilone metabolites from P. sclerotiorum.
Chemical Properties of C19H21ClO4 [this compound]
While specific experimental data for this compound is limited, computational and database-derived information provides foundational knowledge of its chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C19H21ClO4 | PubChem |
| Molecular Weight | 348.8 g/mol | PubChem |
| IUPAC Name | (7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dien-1-yl]-7-hydroxy-7-methyl-2-benzopyran-6,8-dione | PubChem |
| CAS Number | 61248-35-9 | PubChem |
Biological Activities of Penicillium sclerotiorum Metabolites
Research on the crude extracts and isolated compounds from P. sclerotiorum has revealed a spectrum of biological activities. It is plausible that compounds with the molecular formula C19H21ClO4 contribute to these effects.
-
Antimicrobial Activity: Metabolites from P. sclerotiorum have demonstrated inhibitory effects against various pathogenic microorganisms.
-
Anti-inflammatory Effects: Several compounds isolated from this fungus have shown potential in modulating inflammatory pathways.[1][2][3]
-
Antitumor Properties: Certain metabolites have been investigated for their cytotoxic effects on cancer cell lines.[4]
Note: The specific contribution of this compound to these activities has not been explicitly detailed in available research.
Potential Mechanisms of Action of Azaphilones
While the precise mechanism of action for this compound is not elucidated, the broader class of azaphilone compounds from which it belongs, are known to interact with various cellular targets. A generalized potential mechanism could involve the inhibition of key enzymes in cellular signaling pathways.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism by which an azaphilone compound might exert its biological effect, for instance, through the inhibition of a protein kinase involved in a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by an azaphilone compound.
General Experimental Protocols for Fungal Metabolite Research
Due to the absence of specific published protocols for this compound, this section provides a generalized workflow for the isolation and characterization of secondary metabolites from fungal cultures, which would be applicable in its study.
Fungal Cultivation and Extraction Workflow
References
Methodological & Application
Synthesis of (-)-Deacetylsclerotiorin: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic strategies towards (-)-Deacetylsclerotiorin, a natural product belonging to the azaphilone family. While a direct, step-by-step total synthesis of this compound is not extensively detailed in the current body of literature, this application note outlines a plausible and efficient synthetic pathway based on established methodologies for related compounds. The focus is on the construction of the key azaphilone core and the stereoselective synthesis of the characteristic diene side chain, followed by their strategic coupling.
Introduction
This compound is a chlorinated azaphilone natural product that has garnered interest due to its structural complexity and potential biological activity. Azaphilones are a class of fungal metabolites characterized by a highly oxygenated pyranoquinone bicyclic core. The synthesis of these molecules, particularly in an enantioselective manner, presents a significant challenge to synthetic chemists. This document aims to provide detailed protocols and conceptual workflows to guide the synthesis of this compound.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound suggests a strategy involving the late-stage coupling of a pre-synthesized azaphilone core and the chiral diene side chain. This convergent approach allows for the independent and efficient synthesis of both key fragments.
Caption: Retrosynthetic approach for this compound.
Synthesis of the Azaphilone Core
The enantioselective synthesis of the azaphilone core can be adapted from the work of Porco and coworkers on the synthesis of (+)-sclerotiorin.[1][2] To obtain the desired (-) enantiomer, the corresponding enantiomer of the chiral ligand would be employed in the key asymmetric step. The general strategy involves a copper-mediated oxidative dearomatization of a substituted phenol derivative.
Key Experimental Protocol: Asymmetric Oxidative Dearomatization
This protocol is adapted from established procedures for the synthesis of related azaphilone cores.[1][2]
Materials:
-
Substituted 2-alkynylbenzaldehyde precursor
-
Copper(I) salt (e.g., CuBr·SMe₂)
-
Chiral ligand (e.g., enantiomer of a diamine ligand)
-
Oxidant (e.g., oxygen or a peroxide)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the copper(I) salt and the chiral ligand in the anhydrous solvent.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C or -20 °C).
-
Slowly add a solution of the 2-alkynylbenzaldehyde precursor in the same anhydrous solvent to the reaction mixture.
-
Introduce the oxidant into the reaction mixture. If using oxygen, bubble it through the solution at a controlled rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched azaphilone precursor.
Subsequent cyclization and functional group manipulations, such as chlorination, would lead to the desired azaphilone core.
Synthesis of the (1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl Side Chain
The stereoselective synthesis of the diene side chain is crucial for the total synthesis of this compound. A plausible approach involves the use of stereoselective olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, on a chiral aldehyde or ketone precursor.
Key Experimental Protocol: Stereoselective Wittig Reaction
Materials:
-
Chiral aldehyde or ketone precursor (e.g., (S)-2-methylbutanal)
-
Phosphonium ylide (e.g., derived from a phosphonium salt and a strong base)
-
Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt in the anhydrous solvent.
-
Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the ylide.
-
Stir the resulting colored solution at the same temperature for 30-60 minutes.
-
Add a solution of the chiral aldehyde or ketone precursor in the anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous solid.
-
Concentrate the solution and purify the product by column chromatography to yield the desired diene side chain.
Coupling of the Side Chain and the Azaphilone Core
The final key step is the coupling of the synthesized side chain to the azaphilone core. This can be achieved through various cross-coupling reactions. A Stille cross-coupling reaction between a vinylstannane derivative of the side chain and a halogenated azaphilone core is a viable option.[2]
Key Experimental Protocol: Stille Cross-Coupling
Materials:
-
Halogenated azaphilone core (e.g., a vinyl bromide or iodide)
-
Vinylstannane derivative of the side chain
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Optional: Copper(I) iodide as a co-catalyst
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the halogenated azaphilone core, the vinylstannane, and the palladium catalyst in the anhydrous solvent.
-
If necessary, add the co-catalyst.
-
Heat the reaction mixture to the required temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography to obtain this compound.
Data Presentation
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| Azaphilone Core Synthesis | |||||
| Asymmetric Dearomatization | Substituted 2-alkynylbenzaldehyde, Oxidant | Cu(I) salt, Chiral Ligand, Anhydrous Solvent, Low Temperature | Enantioenriched Azaphilone Precursor | Data not available | Data not available |
| Cyclization/Chlorination | Azaphilone Precursor | Acid or Base Catalyst, Chlorinating Agent (e.g., NCS) | Chlorinated Azaphilone Core | Data not available | - |
| Side Chain Synthesis | |||||
| Stereoselective Olefination | Chiral Aldehyde/Ketone, Phosphonium Ylide | Strong Base, Anhydrous Solvent | (1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl | Data not available | >95% (expected) |
| Final Coupling | |||||
| Stille Coupling | Chlorinated Azaphilone Core, Vinylstannane of Side Chain | Palladium Catalyst, Anhydrous Solvent, Heat | This compound | Data not available | - |
Note: The yields and enantiomeric excesses are based on typical values for these types of reactions as a direct synthesis of this compound has not been reported with this specific data.
Experimental Workflow
Caption: Overall workflow for the proposed synthesis of this compound.
Conclusion
The synthesis of this compound presents a formidable challenge that can be addressed through a convergent and stereocontrolled strategy. The protocols and workflows detailed in this document, based on established and reliable synthetic transformations, provide a solid foundation for researchers aiming to synthesize this and related azaphilone natural products. Further optimization of each step will be necessary to achieve an efficient and high-yielding total synthesis.
References
Application Notes and Protocols for the Purification of (-)-Deacetylsclerotiorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Deacetylsclerotiorin is a member of the azaphilone class of fungal polyketide pigments, characterized by a highly substituted pyranoquinone core. These compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory and neuroprotective effects. The purification of this compound from fungal cultures is a critical step for its structural elucidation, biological screening, and further development as a potential therapeutic agent. This document provides detailed protocols for the purification of this compound, compiled from established methods for the isolation of azaphilones from fungal sources, primarily Penicillium species.
Data Presentation: Comparison of Purification Techniques
While specific comparative studies on the purification of this compound are limited, the following table summarizes representative data for the purification of closely related azaphilone pigments from Penicillium cultures using a multi-step approach involving solvent extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC). This data provides a benchmark for expected yields and purity.
| Purification Step | Technique | Stationary Phase / Solvent System | Typical Recovery/Yield | Typical Purity | Reference |
| Initial Extraction | Solvent Extraction | Ethyl Acetate | >90% (of total azaphilones) | Low (Crude Extract) | [1] |
| Fractionation | Flash Column Chromatography | Silica Gel; Gradient elution (e.g., Dichloromethane/Ethyl Acetate) | 50-70% (of crude extract) | Moderate | [2] |
| Final Purification | Preparative HPLC | Reversed-Phase C18; Gradient elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) | 1-10 mg (from large-scale culture) | >95% | [2][3] |
Experimental Protocols
Protocol 1: Fungal Fermentation for this compound Production
This protocol describes the cultivation of a suitable fungal strain, such as Penicillium sclerotiorum, for the production of azaphilone pigments.
Materials:
-
A producing fungal strain (e.g., Penicillium sclerotiorum)
-
Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth
-
Sterile Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Media Preparation: Prepare the desired liquid fermentation medium (e.g., PDB or YES broth) according to standard formulations. Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in 250 mL flasks) and sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculation: Aseptically inoculate the cooled, sterile medium with a spore suspension or mycelial plugs of the fungal strain.
-
Incubation: Incubate the flasks on a rotary shaker at 150-200 rpm at 25-28°C for 10-21 days in the dark.[1]
-
Monitoring: Visually monitor the cultures for fungal growth and the development of characteristic yellow, orange, or red pigmentation in the broth and/or mycelium, which indicates the production of azaphilone pigments.
Protocol 2: Extraction of Crude this compound
This protocol details the extraction of the crude pigment mixture from the fungal culture.
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Vacuum filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Mycelium and Broth: Separate the fungal biomass from the culture broth by vacuum filtration.
-
Broth Extraction: Transfer the filtered broth to a separatory funnel and extract three times with an equal volume of ethyl acetate. Pool the organic (upper) layers.
-
Mycelium Extraction: The collected fungal biomass can be further extracted by suspending it in ethyl acetate and sonicating for 30 minutes. Filter to separate the solvent from the biomass and repeat this extraction twice.
-
Concentration: Combine all ethyl acetate extracts from both the broth and mycelium. Dry the combined extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 3: Chromatographic Purification of this compound
This protocol outlines a two-step chromatographic procedure for the purification of this compound from the crude extract.
Part A: Flash Column Chromatography (Initial Fractionation)
Materials:
-
Silica gel (for flash chromatography)
-
Glass column
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Test tubes for fraction collection
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of dichloromethane.
-
Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% DCM).
-
Loading and Elution: Load the dissolved sample onto the top of the column. Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the proportion of EtOAc.[2]
-
Fraction Collection: Collect fractions based on the elution of colored bands.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the target compound. Pool the fractions that show a prominent spot corresponding to this compound.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain a partially purified extract.
Part B: Semi-Preparative High-Performance Liquid Chromatography (Final Purification)
Materials:
-
HPLC system with a photodiode array (PDA) detector
-
Semi-preparative reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm)
-
HPLC-grade water, acetonitrile, and formic acid
Procedure:
-
Sample Preparation: Dissolve the partially purified extract from the flash chromatography step in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): It is advisable to first develop a separation method on an analytical C18 column to determine the retention time of this compound. A typical mobile phase consists of water (A) and acetonitrile (B), both containing 0.1% formic acid. A gradient elution from 5% to 95% B over 30 minutes is a good starting point.[2][4]
-
Preparative HPLC: Scale up the analytical method to the semi-preparative column. Inject the filtered sample onto the column.
-
Elution and Detection: Elute with the optimized gradient at a flow rate of 2-5 mL/min. Monitor the elution at multiple wavelengths, including those characteristic of azaphilones (e.g., ~370 nm and ~470 nm).[3][4]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Confirmation and Final Processing: Analyze the purity of the collected fraction using the analytical HPLC method. Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified this compound.
Signaling Pathways and Biological Activity
This compound and related azaphilone pigments have been shown to exhibit anti-inflammatory and neuroprotective activities. These effects are often mediated through the modulation of key intracellular signaling pathways, such as the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Some azaphilones have been found to exert their effects by inhibiting this pathway.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. The anti-inflammatory properties of some azaphilones are attributed to their ability to inhibit this pathway, preventing the transcription of pro-inflammatory genes.
Caption: NF-κB signaling pathway and its inhibition by this compound.
Experimental Workflow Visualization
The overall process for the purification of this compound can be summarized in the following workflow diagram.
Caption: General workflow for the purification of this compound.
References
Analytical Methods for the Characterization of (-)-Deacetylsclerotiorin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Deacetylsclerotiorin is an azaphilone pigment produced by various fungi, notably from the Penicillium genus. Azaphilones are a class of polyketides characterized by a highly substituted pyranoquinone core and are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. Accurate and detailed characterization of this compound is crucial for its potential development as a therapeutic agent. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note: HPLC is a fundamental technique for the purification and quantification of this compound from fungal extracts. Reversed-phase chromatography on a C18 column is the most common method, providing excellent separation from other metabolites. A photodiode array (PDA) detector is recommended for peak identification and purity assessment, as azaphilones exhibit characteristic UV-Vis absorbance spectra.
Experimental Protocol: HPLC-DAD Analysis
-
Sample Preparation:
-
Extract the fungal culture (mycelia and broth) with ethyl acetate.
-
Dry the organic extract under reduced pressure.
-
Dissolve the crude extract in methanol to a concentration of 1-10 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute compounds of increasing polarity. A representative gradient is:
-
0-5 min: 5% B
-
5-30 min: 5% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector scanning from 200-600 nm. Monitor at the characteristic absorbance maxima for azaphilones (typically around 280 nm and 380 nm).
-
Data Presentation:
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 280 nm and 380 nm |
| Expected Retention Time | Variable, dependent on the specific gradient and system |
Note: The retention time for this compound should be determined by running an authentic standard under the same conditions.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Mass Spectrometry (MS) Characterization
Application Note: Mass spectrometry is a powerful tool for the structural elucidation of this compound, providing accurate mass measurements and fragmentation data. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition. Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which can aid in the structural confirmation.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Separation: Utilize the HPLC conditions described in the previous section. The eluent from the HPLC column is directly introduced into the mass spectrometer.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution data.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain comprehensive fragmentation spectra.
-
Data Presentation:
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 349.1201 | To be determined | C₁₉H₂₂ClO₄ |
| [M-H]⁻ | 347.1056 | To be determined | C₁₉H₂₀ClO₄ |
Table 2: Major Fragment Ions of this compound in MS/MS
| Precursor Ion | Fragment Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | To be determined | e.g., H₂O, CO, side chain fragments |
| [M-H]⁻ | To be determined | e.g., CO₂, side chain fragments |
Note: The specific m/z values for the observed ions and fragments need to be determined experimentally.
Logical Flow for MS-based Identification
Caption: Logical workflow for MS-based identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most definitive method for the structural elucidation of this compound. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity of atoms within the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).
-
Data Presentation:
Table 3: ¹H NMR Data for this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| e.g., H-1 | Value | e.g., d | Value |
| ... | ... | ... | ... |
Table 4: ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) |
| e.g., C-1 | Value |
| ... | ... |
Note: A complete and accurate assignment of all proton and carbon signals requires detailed analysis of 1D and 2D NMR spectra. A published ¹H NMR spectrum is available, but a full assignment with coupling constants and corresponding ¹³C data is needed for a complete table.[1]
Biological Activity and Potential Signaling Pathway
Application Note: Azaphilones isolated from Penicillium species have been reported to possess anti-inflammatory and cytotoxic activities.[1][2] The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The cytotoxic activity is typically evaluated against a panel of cancer cell lines.
Potential Mechanism of Anti-inflammatory Action:
One of the key signaling pathways involved in inflammation is the NF-κB pathway, which is activated by stimuli such as LPS. Activation of NF-κB leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more components of the NF-κB signaling pathway.
Hypothesized Anti-inflammatory Signaling Pathway
References
Application Notes and Protocols for the Spectroscopic Analysis of (-)-Deacetylsclerotiorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Deacetylsclerotiorin is a member of the azaphilone class of fungal polyketides, a group of secondary metabolites known for their diverse and potent biological activities. Azaphilones, including this compound and its close analogue sclerotiorin, have demonstrated a range of effects such as anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Additionally, a representative signaling pathway associated with the biological activity of the related compound sclerotiorin is presented.
Spectroscopic Data of this compound
The structural elucidation of this compound relies on the combined interpretation of data from various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.47 - 7.42 | m | - | 2H |
| 7.07 | d | 8.4 | 2H |
| 3.83 | s | - | 2H |
| 1.43 | s | - | 6H |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 211.2 | Carbonyl C |
| 132.6 | Aromatic C |
| 131.62 | Aromatic C |
| 131.2 | Aromatic C |
| 121.1 | Aromatic C |
| 76.7 | Aliphatic C-O |
| 41.7 | Aliphatic C |
| 26.49 | Aliphatic C |
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion Type |
| 256 | [M]+ |
| 213 | [M - C₂H₃O]+ |
| 198 | [M - C₃H₆O]+ |
| 170 | Fragment |
| 89 | Fragment |
| 59 | Fragment |
Table 4: Infrared (IR) Spectroscopy Data for this compound (KBr)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3510 | O-H stretch |
| 2978 | C-H stretch (aliphatic) |
| 2933 | C-H stretch (aliphatic) |
| 1715 | C=O stretch (ketone) |
| 1489 | C=C stretch (aromatic) |
| 1364 | C-H bend |
| 1191 | C-O stretch |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for the analysis of azaphilone compounds like this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring the final volume is sufficient to cover the detection region of the NMR probe (typically ~4-5 cm).
1.2. ¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30 (standard 30-degree pulse)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.096 s
-
Spectral Width (sw): 20 ppm
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
1.3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (power-gated decoupling with a 30-degree pulse)
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.36 s
-
Spectral Width (sw): 240 ppm
-
Referencing: CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: Mass Spectrometry (MS)
2.1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
2.2. Data Acquisition (Electron Ionization - EI):
-
Instrument: High-Resolution Mass Spectrometer with an EI source.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Inlet System: Direct insertion probe or GC inlet, depending on sample volatility.
Protocol 3: Infrared (IR) Spectroscopy
3.1. Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
3.2. Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Mode: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of a pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.
Biological Activity and Signaling Pathway
While specific biological activities for this compound are not extensively documented, its analogue, sclerotiorin, has been shown to possess notable anticancer properties. Sclerotiorin induces apoptosis in human colon cancer cells (HCT-116) by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway.[1][2][3] This involves the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2.[1][3] This shift in the BAX/BCL-2 ratio leads to the activation of executioner caspases, such as caspase-3, ultimately resulting in programmed cell death.[2][3]
The following diagram illustrates the proposed signaling pathway for sclerotiorin-induced apoptosis.
References
Application Notes and Protocols for In Vitro Assays of (-)-Deacetylsclerotiorin Activity
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: (-)-Deacetylsclerotiorin is a fungal metabolite that has garnered interest for its potential therapeutic properties, including anti-inflammatory, anti-angiogenic, and anti-tumor effects. Evaluating the bioactivity of this compound requires robust and reproducible in vitro assays. These application notes provide detailed protocols for key assays to characterize the mechanism and potency of this compound, focusing on its effects on the NF-κB, VEGF, and STAT3 signaling pathways.
Section 1: Anti-Inflammatory Activity Assessment
Application Note: NF-κB Signaling Inhibition
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of inflammatory responses, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Assaying the ability of this compound to inhibit NF-κB activation can provide significant insight into its anti-inflammatory and anti-tumor potential. The NF-κB luciferase reporter assay is a highly sensitive and quantitative method for screening potential inhibitors of this pathway.[1][2][3]
Signaling Pathway Diagram: NF-κB Activation
The following diagram illustrates the canonical NF-κB signaling pathway initiated by TNF-α. This compound is hypothesized to inhibit this pathway, potentially by preventing the degradation of IκBα or inhibiting the nuclear translocation of the p65/p50 dimer.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes how to measure the effect of this compound on TNF-α-induced NF-κB activation in HEK293T cells using a dual-luciferase reporter system.[1][2][4]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (stock solution in DMSO)
-
Recombinant human TNF-α (stock solution in sterile water)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Workflow Diagram:
Procedure:
-
Day 1: Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂.
-
Day 2: Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. For each well, use approximately 100 ng of the NF-κB firefly luciferase reporter and 10 ng of the Renilla luciferase control plasmid.
-
Add the complex to the cells and incubate for 24 hours.
-
-
Day 3: Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the transfection medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours at 37°C.[1]
-
Prepare a working solution of TNF-α in culture medium and add it to the wells to a final concentration of 10-20 ng/mL (optimal concentration should be predetermined). Do not add TNF-α to negative control wells.[1]
-
Incubate for 6-8 hours at 37°C.[1]
-
-
Day 4: Cell Lysis and Luminescence Measurement:
-
Remove the medium and gently wash the cells once with 100 µL of PBS.[1]
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[1]
-
Measure firefly and Renilla luciferase activity sequentially in each well using a luminometer and a dual-luciferase assay kit, following the manufacturer's instructions.[2]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated vehicle control.
-
Plot the inhibition data against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation: Quantitative Anti-Inflammatory Activity
The following table summarizes the reported inhibitory activity of a compound designated ST08, which may correspond to this compound, on the proliferation of breast cancer cell lines where the NF-κB pathway is active.[1]
| Cell Line | Assay Type | Parameter | Value | Reference |
| MDA-MB-231 | Cell Proliferation | IC₅₀ | 54 nM | [1] |
| MCF7 | Cell Proliferation | IC₅₀ | 121 nM | [1] |
| MDA-MB-231 | Western Blot | NF-κB (p65) Protein Level | Significant decrease at 75 nM | [1] |
Section 2: Anti-Angiogenic Activity Assessment
Application Note: Endothelial Cell Tube Formation
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis.[5][6] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of angiogenesis.[7][8] Inhibiting this process is a key strategy in cancer therapy. The endothelial cell tube formation assay is a well-established in vitro model that recapitulates the later stages of angiogenesis, where endothelial cells form three-dimensional capillary-like structures.[5][6] This assay is used to screen for compounds, like this compound, that have pro- or anti-angiogenic potential.
Signaling Pathway Diagram: VEGF Activation
The diagram below shows the VEGF signaling cascade, which promotes endothelial cell proliferation, migration, and survival. Anti-angiogenic compounds may target the VEGF receptor (VEGFR) or downstream components like PI3K/Akt and Ras/MAPK.
Experimental Protocol: HUVEC Tube Formation Assay
This protocol details the method for assessing the anti-angiogenic activity of this compound by observing its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).[5][9][10]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)
-
Growth factor-reduced Matrigel or similar basement membrane extract
-
96-well flat-bottom plate
-
This compound (stock solution in DMSO)
-
VEGF (as a pro-angiogenic stimulus, optional)
-
Calcein AM (for fluorescence imaging, optional)
-
Inverted microscope with a camera
Workflow Diagram:
Procedure:
-
Matrigel Coating:
-
Thaw growth factor-reduced Matrigel overnight at 4°C. Keep it on ice to prevent premature polymerization.
-
Pre-chill a 96-well plate and pipette tips at -20°C for 2-3 hours.[5][9]
-
On ice, add 50 µL of thawed Matrigel to each well of the pre-chilled plate. Ensure the entire surface is evenly coated without introducing bubbles.[5][9]
-
Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to polymerize.[10]
-
-
Cell Preparation and Seeding:
-
Culture HUVECs until they are 80-90% confluent.[5]
-
Harvest the cells using trypsin, neutralize, and centrifuge at low speed (e.g., 1,200 rpm for 3 min).[5]
-
Resuspend the cell pellet in a low-serum or serum-free medium and perform a cell count.
-
Prepare cell suspensions containing the desired concentrations of this compound and/or VEGF.
-
Seed 1-2 x 10⁴ HUVECs per well onto the solidified Matrigel in a final volume of 100-150 µL.[5][10]
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C with 5% CO₂ for 4-18 hours. Monitor tube formation periodically under a microscope.[5]
-
After incubation, capture images of the capillary-like structures in each well using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Calculate the percentage inhibition of tube formation relative to the vehicle-treated control.
-
Data Presentation: Quantitative Anti-Angiogenic Activity
This table is a template for recording data from the HUVEC tube formation assay, as specific quantitative data for this compound was not found in the literature search.
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Junctions | % Inhibition of Tube Length |
| Vehicle Control | 0.1% DMSO | Record Value | Record Value | 0% |
| Positive Control (e.g., Sunitinib) | 1 µM | Record Value | Record Value | Calculate Value |
| This compound | 10 nM | Record Value | Record Value | Calculate Value |
| This compound | 100 nM | Record Value | Record Value | Calculate Value |
| This compound | 1 µM | Record Value | Record Value | Calculate Value |
| This compound | 10 µM | Record Value | Record Value | Calculate Value |
Section 3: Anti-Tumor Activity Assessment
Application Note: STAT3 Signaling Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion.[11] Constitutive activation of STAT3 is common in many human cancers and is associated with poor prognosis. Therefore, inhibitors of the STAT3 pathway are promising candidates for cancer therapy.[7] Investigating the effect of this compound on STAT3 activation can elucidate a key mechanism of its anti-tumor activity. Assays typically measure the phosphorylation of STAT3 at Tyr705, which is critical for its dimerization and activation.
Signaling Pathway Diagram: STAT3 Activation
The diagram below illustrates the canonical JAK-STAT signaling pathway. Cytokine or growth factor binding leads to JAK-mediated phosphorylation of STAT3, followed by dimerization, nuclear translocation, and transcription of target genes involved in cell survival and proliferation.
Experimental Protocol: Western Blot for Phospho-STAT3
This protocol describes the use of Western blotting to determine if this compound inhibits the constitutive or cytokine-induced phosphorylation of STAT3 in a cancer cell line (e.g., SaOS2, C3A).
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., SaOS2)
-
Appropriate cell culture medium and plates
-
This compound (stock solution in DMSO)
-
Cytokine for stimulation (e.g., IL-6), if needed
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Workflow Diagram:
References
- 1. Frontiers | ST08 Altered NF-κB Pathway in Breast Cancer Cells In Vitro as Revealed by miRNA-mRNA Analysis and Enhanced the Effect of Cisplatin on Tumour Reduction in EAC Mouse Model [frontiersin.org]
- 2. Discovery of STAT3 and Histone Deacetylase (HDAC) Dual-Pathway Inhibitors for the Treatment of Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scbt.com [scbt.com]
- 8. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HDAC7 inhibition resets STAT3 tumorigenic activity in human glioblastoma independently of EGFR and PTEN: new opportunities for selected targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of (-)-Deacetylsclerotiorin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cell-based evaluation of (-)-Deacetylsclerotiorin, a natural product with potential therapeutic applications. The protocols detailed below are designed to assess its anticancer, anti-inflammatory, and anti-angiogenic properties.
Evaluation of Anticancer Activity
This compound and its parent compound, sclerotiorin, have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. The following assays are designed to quantify the cytotoxic and apoptotic potential of this compound.
Cell Viability and Cytotoxicity Assay
Application Note: This protocol determines the concentration-dependent effect of this compound on the viability and cytotoxicity in cancer cell lines. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay measures membrane integrity to assess cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, a human colon cancer cell line) in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
LDH Release Measurement: After the treatment period, collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Data Presentation:
| Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h | Cytotoxicity (%) - 48h |
| Vehicle Control | 100 | 100 | 100 | 0 |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Apoptosis Induction Assay
Application Note: Sclerotiorin has been shown to induce apoptosis through the activation of caspases.[1] This assay quantifies the activation of effector caspases-3 and -7, key mediators of apoptosis, in response to this compound treatment.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well and incubate overnight. Treat with this compound at various concentrations for 24 hours.
-
Caspase-Glo® 3/7 Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, following the manufacturer's protocol (e.g., Promega).[2][3]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Data Presentation:
| Concentration (µM) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| Positive Control (e.g., Staurosporine) |
Workflow for Anticancer Activity Evaluation
References
(-)-Deacetylsclerotiorin as a Tool in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Deacetylsclerotiorin is a naturally occurring azaphilone, a class of fungal polyketide pigments known for their diverse biological activities. As a derivative of the more extensively studied compound sclerotiorin, this compound is presumed to share a similar pharmacological profile, making it a person of interest for drug discovery programs. Azaphilones, including sclerotiorin and its analogues, have demonstrated a range of effects, including anti-inflammatory, anticancer, and enzyme inhibitory activities.
Due to the limited availability of specific experimental data for this compound, this document will focus on the biological activities and experimental protocols associated with its parent compound, sclerotiorin . The information presented here serves as a valuable guide for researchers investigating the potential of this compound and related azaphilones as therapeutic agents. Sclerotiorin has been shown to be a potent inhibitor of aldose reductase and lipoxygenase, and it induces apoptosis in colon cancer cells.[1] Furthermore, related azaphilones isolated from Penicillium sclerotiorum have exhibited significant anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[2]
These application notes provide a summary of the quantitative data for sclerotiorin's biological activities, detailed protocols for key experiments, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and development.
Data Presentation
The biological activities of sclerotiorin are summarized in the table below, providing key quantitative data for its enzyme inhibition and other effects.
| Target/Activity | Assay System | IC50/ED50 | Source |
| Aldose Reductase Inhibition | Rat Lens | 0.4 µM | [3] |
| Lipoxygenase-1 (Soybean) Inhibition | Enzyme Assay | 4.2 µM | |
| Free Radical Scavenging | DPPH Assay | 0.12 µM | |
| Nonenzymatic Lipid Peroxidation Inhibition | 64 µM | ||
| Anti-inflammatory (Penicilazaphilone N) | NO Production in LPS-stimulated RAW 264.7 macrophages | 22.63 ± 2.95 μM | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Apoptosis induction pathway of sclerotiorin in HCT-116 colon cancer cells.
Caption: Anti-inflammatory signaling pathway of azaphilones from P. sclerotiorum.
Caption: General experimental workflow for the investigation of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Lipoxygenase Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from methods used for natural products and measures the inhibition of soybean lipoxygenase.
Materials:
-
Soybean lipoxygenase (Type I-B)
-
Linoleic acid (substrate)
-
0.2 M Borate buffer (pH 9.0)
-
This compound or Sclerotiorin stock solution (in DMSO)
-
Known lipoxygenase inhibitor (e.g., quercetin) as a positive control
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in 0.2 M borate buffer (pH 9.0). Dilute to a working concentration (e.g., 200 U/mL) immediately before use and keep on ice.
-
Substrate Solution: Prepare a 250 µM solution of linoleic acid in a mixture of ethanol and water.
-
Test Compound: Prepare serial dilutions of this compound/sclerotiorin from the stock solution in the assay buffer. Ensure the final DMSO concentration is below 1%.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the following in order:
-
200 µL of 0.2 M borate buffer (pH 9.0)
-
10 µL of the test compound solution at various concentrations. For the control, add 10 µL of buffer/DMSO.
-
10 µL of the lipoxygenase enzyme solution.
-
-
Incubate the mixture at room temperature for 5 minutes.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm over 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Protocol 2: Aldose Reductase Inhibition Assay (Spectrophotometric Method)
This protocol is for determining the inhibitory activity against aldose reductase from rat lens.
Materials:
-
Rat lens aldose reductase (prepared from homogenized rat lenses)
-
DL-glyceraldehyde (substrate)
-
NADPH
-
0.067 M Phosphate buffer (pH 6.2)
-
This compound or Sclerotiorin stock solution (in DMSO)
-
Known aldose reductase inhibitor as a positive control
-
Quartz cuvettes
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Enzyme Preparation: Prepare a supernatant containing aldose reductase from homogenized rat lenses.
-
Substrate and Cofactor: Prepare solutions of DL-glyceraldehyde (5x10⁻⁴ M) and NADPH (25x10⁻⁵ M) in phosphate buffer.
-
Test Compound: Prepare serial dilutions of the test compound in the assay buffer.
-
-
Assay Setup:
-
In a cuvette, prepare a reaction mixture containing:
-
0.7 mL of phosphate buffer
-
0.1 mL of NADPH solution
-
0.1 mL of the lens supernatant (enzyme)
-
0.1 mL of the test compound solution at various concentrations.
-
-
Prepare a reference cuvette containing all components except the substrate.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding 0.1 mL of the DL-glyceraldehyde solution.
-
Monitor the decrease in absorbance at 340 nm for 3 minutes, recording readings at 30-second intervals. This reflects the rate of NADPH oxidation.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔOD/min).
-
Determine the percentage of inhibition and subsequently the IC50 value as described in Protocol 1.
-
Protocol 3: Cytotoxicity and Apoptosis Induction Assay in HCT-116 Cells
This protocol outlines the assessment of cytotoxicity using the MTT assay and the evaluation of apoptosis through key protein markers.
Materials:
-
HCT-116 human colon carcinoma cell line
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound or Sclerotiorin stock solution (in sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Antibodies for Western blotting (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
Lysis buffer and reagents for Western blotting
Procedure:
Part A: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Part B: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Treat HCT-116 cells in larger culture dishes with the test compound at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours). Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Bax, Bcl-2, and cleaved caspase-3, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the changes in the expression levels of the target proteins relative to the loading control to confirm the induction of apoptosis.[5][6]
Conclusion
This compound, as a derivative of the bioactive compound sclerotiorin, represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The protocols and data presented in this document, primarily based on its parent compound, provide a solid foundation for researchers to explore the full potential of this and related azaphilone natural products in drug discovery. Further studies are warranted to elucidate the specific activities and mechanisms of this compound itself.
References
- 1. researchgate.net [researchgate.net]
- 2. Penazaphilones J–L, Three New Hydrophilic Azaphilone Pigments from Penicillium sclerotiorum cib-411 and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sclerotiorin, from Penicillium frequentans, a potent inhibitor of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Induction of apoptosis in HCT-116 colon cancer cells by polysaccharide of Larimichthys crocea swim bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 constitutively suppresses p53-dependent apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with (-)-Deacetylsclerotiorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Deacetylsclerotiorin is a fungal metabolite that has garnered interest within the scientific community for its potential biological activities. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound, with a primary focus on its potential as an anti-inflammatory agent. The provided methodologies are designed to be adaptable for screening large compound libraries and identifying novel modulators of inflammatory pathways.
Inflammation is a complex biological response implicated in a wide array of diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, regulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the production of inflammatory mediators like nitric oxide (NO). Consequently, these pathways and their downstream effectors represent critical targets for the discovery of novel anti-inflammatory therapeutics.
These application notes will guide researchers in designing and executing HTS campaigns to evaluate the inhibitory effects of this compound and other compounds on key inflammatory markers and signaling pathways.
Data Presentation
Currently, specific quantitative data on the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of nitric oxide production or cytokine secretion, are not extensively available in publicly accessible literature. The tables below are presented as templates for researchers to populate with their own experimental data generated from the protocols provided herein.
Table 1: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production | IC50 (µM) |
| This compound | User-defined | User-defined | User-defined |
| Positive Control (e.g., L-NMMA) | User-defined | User-defined | User-defined |
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Cytokine | Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| TNF-α | This compound | User-defined | User-defined | User-defined |
| Positive Control (e.g., Dexamethasone) | User-defined | User-defined | User-defined | |
| IL-6 | This compound | User-defined | User-defined | User-defined |
| Positive Control (e.g., Dexamethasone) | User-defined | User-defined | User-defined |
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of Nitric Oxide Production in Macrophages
This assay is designed to identify compounds that inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and other test compounds dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Multichannel pipettes and automated liquid handling systems
-
Microplate reader
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in DMEM. Add 1 µL of each compound dilution to the respective wells. Include wells with DMSO as a vehicle control.
-
Stimulation: Prepare a 10 µg/mL solution of LPS in DMEM. Add 10 µL of the LPS solution to all wells except for the unstimulated control wells, to achieve a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: High-Throughput Screening for Inhibitors of Pro-inflammatory Cytokine Secretion
This protocol describes a method to screen for compounds that inhibit the secretion of TNF-α and IL-6 from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and other test compounds in DMSO
-
LPS from E. coli
-
Human or Mouse TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Multichannel pipettes and automated liquid handling systems
-
Microplate reader
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 of Protocol 1.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plates at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
ELISA Procedure:
-
Perform the TNF-α and IL-6 ELISAs according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves adding the collected supernatants to antibody-coated plates, followed by the addition of detection antibodies, a substrate, and a stop solution.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified in the ELISA kit protocol (typically 450 nm).
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control and calculate the IC50 values.
Protocol 3: Cell Viability Assay
It is crucial to assess the cytotoxicity of test compounds to ensure that the observed inhibitory effects are not due to cell death. The MTT assay is a common method for this purpose.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and other test compounds in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of Protocol 1.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the general NF-κB and MAPK signaling pathways, which are key regulators of inflammation and potential targets of this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of MAPK signaling pathways by this compound.
Experimental Workflow
The following diagram outlines the general workflow for a high-throughput screening campaign to identify anti-inflammatory compounds.
Caption: High-throughput screening workflow for anti-inflammatory drug discovery.
Developing experimental protocols for (-)-Deacetylsclerotiorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Deacetylsclerotiorin is a chloroazaphilone natural product isolated from the fungus Bartalinia robillardoides.[1] As a member of the azaphilone class of fungal metabolites, it belongs to a group of compounds known for a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1] These application notes provide a summary of the known biological activities of this compound, detailed experimental protocols for its assessment, and a proposed signaling pathway potentially modulated by this compound based on the activities of related molecules.
Data Presentation
The biological activities of this compound have been evaluated against a panel of bacteria, fungi, tumor cell lines, and enzymes. The following table summarizes the available quantitative data (IC50 values) from these studies.
| Assay Type | Target | This compound IC50 (µM) |
| Antibacterial | Bacillus subtilis | > 128 |
| Staphylococcus aureus | > 128 | |
| Escherichia coli | > 128 | |
| Pseudomonas aeruginosa | > 128 | |
| Antifungal | Candida albicans | > 128 |
| Aspergillus fumigatus | > 128 | |
| Mucor plumbeus | > 128 | |
| Cytotoxicity | Mouse Lymphoma Cells (L5178Y) | 14.6 |
| Human Cervical Cancer Cells (HeLa) | 28.9 | |
| Enzyme Inhibition | Protein Kinase (PTK) | > 50 |
| Phosphatase (PTP1B) | > 50 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation table. These protocols are based on the methods described in the primary literature.
Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria and fungi.
Materials:
-
This compound
-
Bacterial strains (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (Candida albicans, Aspergillus fumigatus, Mucor plumbeus)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (microorganisms with no compound) and negative controls (medium only).
-
Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Mouse Lymphoma Cells (L5178Y) or Human Cervical Cancer Cells (HeLa)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Enzyme Inhibition Assays (Protein Kinase and Phosphatase)
Objective: To evaluate the inhibitory activity of this compound against protein tyrosine kinase (PTK) and protein tyrosine phosphatase 1B (PTP1B).
Materials:
-
This compound
-
Recombinant PTK or PTP1B enzyme
-
Specific substrate for each enzyme (e.g., a tyrosine-containing peptide for PTK)
-
ATP (for kinase assay)
-
Assay buffer
-
Detection reagent (e.g., a phosphotyrosine-specific antibody or a colorimetric substrate for phosphatase)
-
96-well assay plates
-
Microplate reader
Protocol (General):
-
Prepare a reaction mixture containing the assay buffer, the specific enzyme, and its substrate in a 96-well plate.
-
Add this compound at various concentrations to the wells.
-
Initiate the enzymatic reaction (e.g., by adding ATP for the kinase assay).
-
Incubate for a specific period at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.
-
Calculate the percentage of enzyme inhibition relative to a control without the inhibitor and determine the IC50 value.
Mandatory Visualization
Hypothetical Signaling Pathway for this compound's Anti-inflammatory and Cytotoxic Effects
While the specific signaling pathways modulated by this compound have not yet been elucidated, many anti-inflammatory and cytotoxic compounds are known to interfere with the NF-κB signaling pathway. This pathway is a central regulator of inflammation, cell survival, and proliferation. The following diagram illustrates a hypothetical mechanism where this compound might exert its effects by inhibiting the NF-κB pathway. Note: This is a proposed pathway and requires experimental validation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for screening the cytotoxic activity of this compound.
Caption: General workflow for the in vitro cytotoxicity screening of this compound.
References
Applications of Histone Deacetylase (HDAC) Inhibitors in Cancer Research: Application Notes and Protocols
Disclaimer: Extensive searches for scientific literature on the specific applications of (-)-Deacetylsclerotiorin in cancer research did not yield specific data, experimental protocols, or defined signaling pathways for this compound. The information presented below is a comprehensive overview of a major class of anti-cancer agents, Histone Deacetylase (HDAC) inhibitors, which represents a well-studied area in cancer research with a similar focus on epigenetic modulation. This information is intended to serve as a detailed guide for researchers, scientists, and drug development professionals interested in the broader field of HDAC inhibition in oncology.
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, these agents can induce a variety of cellular effects that are detrimental to cancer cells, including cell cycle arrest, differentiation, and apoptosis.[3][4] This makes them a promising class of molecules for cancer therapy.
Mechanism of Action
HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] HDAC inhibitors block this process, resulting in the accumulation of acetylated histones. This "open" chromatin structure allows for the transcription of otherwise silenced genes, including tumor suppressor genes.[3] Furthermore, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins involved in key cellular processes.[3]
The anti-cancer effects of HDAC inhibitors are multifaceted and include:
-
Induction of Cell Cycle Arrest: HDAC inhibitors can upregulate the expression of cell cycle regulators like p21, leading to cell cycle arrest, primarily at the G1/S or G2/M phase.[2]
-
Promotion of Apoptosis: These compounds can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5]
-
Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to suppress the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Modulation of the Immune Response: HDAC inhibitors can enhance the immunogenicity of tumor cells, making them more susceptible to immune-mediated killing.
Quantitative Data: In Vitro Efficacy of Representative HDAC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized HDAC inhibitors across various cancer cell lines. These values indicate the concentration of the inhibitor required to reduce the viability of the cancer cells by 50% and are a key measure of a compound's potency.
| HDAC Inhibitor | Cancer Cell Line | Cancer Type | IC50 Value (µM) |
| Vorinostat (SAHA) | MCF-7 | Breast Cancer | 2.5 - 5.0 |
| HCT116 | Colon Cancer | 0.5 - 1.0 | |
| A549 | Lung Cancer | 1.0 - 2.5 | |
| Romidepsin | Jurkat | T-cell Leukemia | 0.001 - 0.01 |
| PC-3 | Prostate Cancer | 0.01 - 0.05 | |
| Panobinostat | U266 | Multiple Myeloma | 0.005 - 0.01 |
| K562 | CML | 0.02 - 0.05 | |
| Trichostatin A (TSA) | HeLa | Cervical Cancer | 0.01 - 0.05 |
| HL-60 | Promyelocytic Leukemia | 0.05 - 0.1 |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of an HDAC inhibitor on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HDAC inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the HDAC inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the HDAC inhibitor. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Workflow for determining cell viability using the MTT assay.
Western Blot for Histone Acetylation
This protocol is used to determine if the HDAC inhibitor increases the acetylation of histones in cancer cells.
Materials:
-
Cancer cells treated with the HDAC inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the HDAC inhibitor for a specified time.
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by the HDAC inhibitor.
Materials:
-
Cancer cells treated with the HDAC inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the HDAC inhibitor for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Signaling Pathways
HDAC inhibitors impact multiple signaling pathways that are critical for cancer cell survival and proliferation.
HDAC inhibitor-mediated gene expression regulation.
A key pathway affected is the cell cycle regulation pathway. By increasing the expression of genes like CDKN1A (which codes for p21), HDAC inhibitors can halt the progression of the cell cycle.
Another critical set of pathways are the intrinsic and extrinsic apoptosis pathways. HDAC inhibitors can upregulate pro-apoptotic proteins (e.g., Bim, Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2), tipping the balance towards cell death. They can also increase the expression of death receptors (e.g., DR5) and their ligands (e.g., TRAIL), activating the extrinsic apoptotic cascade.[3]
References
- 1. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (-)-Deacetylsclerotiorin
Welcome to the technical support center for the synthesis of (-)-Deacetylsclerotiorin. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed guidance to overcome common experimental challenges and improve reaction yields. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, an azaphilone natural product, typically involves a multi-step sequence. A common approach is a biomimetic strategy that includes the construction of a substituted benzaldehyde precursor, followed by the formation of the characteristic bicyclic azaphilone core, and finally, functional group manipulations to yield the target molecule. Key reactions often include Sonogashira coupling to build a key intermediate, followed by an oxidative dearomatization/cyclization to form the core, and a final deacetylation step.
Q2: Why is achieving high enantioselectivity a challenge in this synthesis?
A2: The core of this compound contains a chiral quaternary carbon center. Establishing this center with high enantioselectivity can be difficult. While classical methods may result in racemic mixtures, modern approaches utilize chiral ligands in metal-catalyzed reactions, such as copper-mediated asymmetric oxidative dearomatization, or chemoenzymatic strategies to achieve high enantiomeric excess.[1]
Q3: What are the primary factors that influence the overall yield?
A3: The overall yield is highly dependent on the efficiency of several key transformations. These include the carbon-carbon bond-forming reactions to assemble the precursor, the critical cyclization step to form the azaphilone core, and the final deacetylation. Each of these steps is sensitive to reaction conditions such as catalyst choice, solvent, temperature, and the purity of reagents and intermediates.
Q4: Are there any known stable intermediates in this synthesis?
A4: Yes, the acetylated precursor, (-)-Sclerotiorin, is a stable intermediate that can be isolated and purified before the final deacetylation step. In fact, much of the available literature focuses on the synthesis of Sclerotiorin itself.[2] The final deacetylation is a distinct step to yield the target molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield in Sonogashira Coupling
Q: My Sonogashira coupling reaction to form the o-alkynylbenzaldehyde precursor is giving a low yield or failing completely. What are the possible causes and solutions?
A: Low yields in Sonogashira couplings are a common issue. Here are the primary causes and troubleshooting steps:
-
Cause 1: Inactive Catalyst: The palladium catalyst may be deactivated due to exposure to oxygen.
-
Solution: Ensure all solvents and reagents are thoroughly degassed before use. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Use fresh, high-quality palladium and copper catalysts.
-
-
Cause 2: Homocoupling of the Alkyne (Glaser Coupling): This is a frequent side reaction, especially in the presence of oxygen and the copper(I) co-catalyst.
-
Solution: To minimize this, utilize copper-free Sonogashira conditions if possible. If using a copper co-catalyst, ensure rigorous exclusion of oxygen.
-
-
Cause 3: Poor Reactivity of the Aryl Halide: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl.
-
Solution: If you are using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. Alternatively, use a palladium catalyst with bulky, electron-rich phosphine ligands to improve the efficiency of the oxidative addition step.[3]
-
-
Cause 4: Inefficient Base: The choice and amount of base are critical for the deprotonation of the terminal alkyne.
-
Solution: Ensure the base (commonly an amine like triethylamine or diisopropylethylamine) is anhydrous and used in sufficient excess.
-
Issue 2: Poor Yield or Selectivity in the Azaphilone Core Formation
Q: The oxidative dearomatization and cyclization step to form the bicyclic core is resulting in a low yield and a mixture of products. How can I improve this?
A: This is a critical and often challenging step in the synthesis.
-
Cause 1: Incorrect Oxidant or Reaction Conditions: The choice of oxidant and reaction conditions are crucial for achieving high yield and selectivity.
-
Solution: Common oxidants for this transformation include hypervalent iodine reagents or metal-based oxidants. The reaction temperature and time should be carefully optimized. For enantioselective synthesis, a copper-mediated system with a chiral ligand is often employed; ensure the ligand is of high purity.[1]
-
-
Cause 2: Unstable Intermediates: The intermediates in the cyclization cascade can be unstable and prone to side reactions.
-
Solution: Running the reaction at lower temperatures may help to stabilize reactive intermediates. Ensure that the work-up procedure is performed promptly and under mild conditions.
-
-
Cause 3: Substrate Purity: Impurities in the o-alkynylbenzaldehyde precursor can interfere with the cyclization.
-
Solution: Ensure the precursor is highly purified before subjecting it to the oxidative cyclization conditions.
-
Issue 3: Incomplete or Unselective Deacetylation
Q: I am having trouble with the final deacetylation step. The reaction is either incomplete, or I am observing decomposition of my product. What should I do?
A: The deacetylation of the tertiary acetate in the presence of other sensitive functional groups requires mild and selective conditions.
-
Cause 1: Harsh Reaction Conditions: The azaphilone core can be sensitive to strongly acidic or basic conditions, leading to decomposition.
-
Cause 2: Steric Hindrance: The tertiary nature of the acetate can make it sterically hindered and slow to react.
-
Solution: If the reaction is sluggish, you may need to increase the reaction time or slightly elevate the temperature, while carefully monitoring for any product decomposition by TLC.
-
-
Cause 3: Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Increase the equivalents of the deacetylation reagent. For example, when using sodium bicarbonate, an excess (e.g., 6 equivalents) is recommended.[4] Ensure efficient stirring to overcome any solubility issues.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in a plausible synthetic route to this compound.
Table 1: Sonogashira Coupling for o-alkynylbenzaldehyde Synthesis
| Parameter | Condition | Reported Yield (%) | Reference |
| Aryl Halide | Iodide or Bromide | 85-98 | [6] |
| Alkyne | Terminal Alkyne | ||
| Catalyst | Pd(PPh₃)₄, CuI | ||
| Base | Triethylamine (TEA) | ||
| Solvent | THF or DMF | ||
| Temperature | Room Temperature to 60 °C |
Table 2: Oxidative Dearomatization/Cyclization for Azaphilone Core Formation
| Parameter | Condition | Reported Yield (%) | Reference |
| Precursor | o-alkynylbenzaldehyde derivative | 96 (for a related azaphilone) | [1] |
| Method | Chemoenzymatic (AzaH) | ||
| Solvent | Buffer/Organic Co-solvent | ||
| Temperature | Room Temperature |
Table 3: Mild Deacetylation of Tertiary Acetate
| Parameter | Condition | Reported Yield (%) | Reference |
| Substrate | Sclerotiorin-type acetate | 70-98 | [4] |
| Reagent | Sodium Bicarbonate (NaHCO₃) | ||
| Solvent | Water | ||
| Temperature | Room Temperature |
Experimental Protocols
A plausible synthetic route to this compound is outlined below.
Step 1: Sonogashira Coupling to Synthesize the o-alkynylbenzaldehyde Precursor
-
To a solution of the aryl halide (1.0 eq) in degassed THF, add the terminal alkyne (1.2 eq), triethylamine (3.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired o-alkynylbenzaldehyde.
Step 2: Asymmetric Oxidative Dearomatization and Cyclization
This protocol is adapted from chemoenzymatic approaches for similar azaphilones and may require specific enzyme availability.[1]
-
Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5).
-
To this buffer, add the o-alkynylbenzaldehyde precursor (1.0 eq) dissolved in a minimal amount of a co-solvent like DMSO.
-
Initiate the reaction by adding the appropriate enzyme (e.g., a flavin-dependent monooxygenase like AzaH) and any necessary cofactors (e.g., NADPH).
-
Stir the reaction at room temperature, monitoring by LC-MS.
-
Upon completion, extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting acetylated azaphilone core (a Sclerotiorin analog) by chromatography.
Step 3: Deacetylation to Yield this compound
-
In a round-bottom flask, dissolve the acetylated azaphilone intermediate (1.0 eq) in water.
-
Add sodium bicarbonate (6.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature, monitoring the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
After evaporation of the solvent under reduced pressure, the crude product can be purified by flash column chromatography to yield this compound.[4]
Mandatory Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Stereodivergent, chemoenzymatic synthesis of azaphilone natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed intermolecular asymmetric propargylic dearomatization of phenol derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Me3SI-promoted chemoselective deacetylation: a general and mild protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry and biology of azaphilones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00894J [pubs.rsc.org]
Overcoming solubility issues with (-)-Deacetylsclerotiorin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with (-)-Deacetylsclerotiorin, with a particular focus on its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is a hydrophobic molecule, which can make it challenging to dissolve in aqueous solutions. For initial stock solutions, the use of a polar aprotic solvent is recommended.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.
-
Alternative Solvents: Ethanol can also be used. While no specific solubility data for this compound in ethanol is readily available, for a similar compound, the HDAC inhibitor SS-208, the solubility is approximately 30 mg/mL in ethanol and 1 mg/mL in DMSO.[1]
Troubleshooting Tip: If you are still experiencing solubility issues, gentle warming of the solution to 37°C and vortexing or sonication can aid in dissolution. Always ensure the compound is fully dissolved before use.
Q2: How do I prepare a stock solution of this compound for cell-based assays?
A2: To prepare a stock solution for cell-based assays, dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM). This stock solution can then be serially diluted in cell culture media to achieve the desired final concentration.
Important Consideration: The final concentration of DMSO in your cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Stepwise Dilution: Perform serial dilutions in the aqueous buffer rather than a single large dilution. This gradual decrease in solvent concentration can help maintain solubility.
-
Use of a Co-solvent: For in vivo studies, or if DMSO is not suitable for your in vitro assay, a co-solvent system can be employed. Common co-solvents include polyethylene glycol 400 (PEG400), propylene glycol, or ethanol.[2] A typical vehicle for in vivo administration might consist of a mixture of DMSO, PEG400, Tween 80, and saline.
-
Formulation with Excipients: For in vivo applications, formulating this compound with solubilizing agents such as cyclodextrins or incorporating it into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance its bioavailability.[3]
Q4: What is the expected mechanism of action for this compound?
A4: While specific studies on this compound are limited, it is known to be a fungal metabolite and likely acts as a histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors are a class of compounds that cause an increase in the acetylation of histone and non-histone proteins, leading to changes in gene expression that can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit tumor growth.[4]
Q5: I am not observing the expected biological activity in my experiments. What should I check?
A5: If you are not seeing the expected activity, consider the following:
-
Solubility: Ensure your compound is fully dissolved in the stock solution and is not precipitating in the final assay medium. Insoluble compound will not be biologically active.
-
Compound Integrity: Verify the purity and stability of your this compound.
-
Cell Line Sensitivity: The response to HDAC inhibitors can be cell-line dependent. It is advisable to test a range of concentrations to determine the IC50 for your specific cell line.
-
Experimental Controls: Ensure you have included appropriate positive and negative controls in your assay. For example, a known HDAC inhibitor could serve as a positive control.
Quantitative Data Summary
As specific quantitative solubility data for this compound is not publicly available, the following table provides solubility information for a structurally similar class of compounds, HDAC inhibitors, to serve as a reference. Researchers should determine the precise solubility for their specific batch of this compound.
| Solvent | SS-208 (HDAC Inhibitor)[1] |
| Ethanol | ~ 30 mg/mL |
| DMSO | ~ 1 mg/mL |
| Ethanol:PBS (1:2) | ~ 0.3 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution for use in in vitro experiments.
Materials:
-
This compound (Molecular Weight: ~348.8 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, you would need 3.488 mg of the compound.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or place it in a sonicator bath for short intervals.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determination of Experimental Solubility
Objective: To determine the approximate solubility of this compound in a chosen solvent.
Methodology:
-
Add a small, known amount of this compound (e.g., 1 mg) to a pre-weighed vial.
-
Add a small volume of the test solvent (e.g., 100 µL of DMSO or ethanol) to the vial.
-
Vortex or sonicate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a set period.
-
Visually inspect for undissolved material.
-
If the solid has completely dissolved, add another known amount of the compound and repeat step 3.
-
If the solid has not completely dissolved, add a known volume of solvent incrementally until it does.
-
The approximate solubility can be calculated based on the total amount of compound dissolved in the final volume of the solvent.
Protocol 3: In Vitro Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO only) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
As this compound is a likely HDAC inhibitor, its biological effects are expected to be mediated through pathways that control cell cycle progression and apoptosis.
Caption: HDAC inhibitor-mediated G1 cell cycle arrest pathway.
Caption: Intrinsic and extrinsic apoptosis pathways induced by HDAC inhibitors.
Experimental Workflow
Caption: General experimental workflow for this compound.
References
Technical Support Center: Stability of (-)-Deacetylsclerotiorin in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Deacetylsclerotiorin. The information is designed to address common challenges encountered during experimental stability studies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color over time. Is this expected?
A1: Yes, a color change in solutions of this compound, an azaphilone compound, can be an indicator of degradation. Azaphilones are known for their vibrant colors, and alterations in the chromophore structure due to degradation can lead to observable color shifts. It is crucial to correlate any color change with quantitative analysis, such as HPLC, to determine the extent of degradation.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of azaphilone compounds like this compound in solution is primarily influenced by pH, temperature, and light exposure.[1][2][3] The pyrone-quinone core of azaphilones can be susceptible to nucleophilic attack, and the rate of degradation is often pH-dependent.[1] Elevated temperatures can accelerate degradation kinetics, while exposure to light may induce photolytic degradation pathways.
Q3: What is the expected shelf-life of this compound in different solvents?
A3: The shelf-life of this compound is highly dependent on the solvent system and storage conditions. Generally, aprotic solvents are preferred over protic solvents to minimize an aminophilic reaction where the pyran oxygen atom is exchanged for a nitrogen atom.[4] For aqueous solutions, stability is significantly influenced by pH. To establish a reliable shelf-life, it is essential to conduct formal stability studies following ICH guidelines.[5]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound observed in a buffered aqueous solution.
-
Possible Cause: The pH of the buffer may not be optimal for the stability of the compound. Azaphilones can exhibit significant pH-dependent degradation.[1][6]
-
Troubleshooting Steps:
-
Verify the pH of your buffer solution.
-
Conduct a pH-rate profile study by preparing solutions of this compound in a range of buffers (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability.
-
Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to quantify the remaining parent compound.
-
Issue 2: Inconsistent results in stability studies between different batches of this compound.
-
Possible Cause: Variability in the purity of the batches or the presence of impurities that may catalyze degradation.
-
Troubleshooting Steps:
-
Ensure that a thorough characterization (e.g., purity by HPLC, residual solvents) is performed on each batch before initiating stability studies.
-
If possible, use a highly purified and well-characterized reference standard for comparison.
-
According to ICH guidelines, stability studies should be performed on a minimum of two or three batches to establish a re-test period.[7]
-
Issue 3: Appearance of unknown peaks in the HPLC chromatogram during a stability study.
-
Possible Cause: These are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to intentionally generate degradation products.[8][9] This can help in tentatively identifying the peaks observed in your stability samples.
-
Utilize HPLC-MS to obtain mass information on the unknown peaks to aid in their structural elucidation.
-
Data Presentation
Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 72h (µg/mL) | Percent Remaining after 72h |
| 3.0 | 100.2 | 99.8 | 99.5 | 99.3% |
| 5.0 | 100.5 | 98.2 | 95.1 | 94.6% |
| 7.0 | 99.8 | 85.3 | 60.7 | 60.8% |
| 9.0 | 101.0 | 62.1 | 25.4 | 25.1% |
Table 2: Effect of Temperature on the Stability of this compound in pH 5 Acetate Buffer
| Temperature | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | Concentration after 30 days (µg/mL) | Percent Remaining after 30 days |
| 4°C | 100.3 | 100.1 | 99.2 | 98.9% |
| 25°C | 99.9 | 95.5 | 88.1 | 88.2% |
| 40°C | 100.8 | 78.4 | 55.6 | 55.2% |
Experimental Protocols
Protocol 1: General Stability Study of this compound in Solution
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.
-
Preparation of Study Solutions: Dilute the stock solution with the desired solvents (e.g., buffers of different pH, water, organic solvents) to the target final concentration.
-
Storage Conditions: Aliquot the study solutions into appropriate vials and store them under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[7] Protect a subset of samples from light to assess photostability.
-
Time Points: Withdraw aliquots for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[7]
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Data Evaluation: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A typical mobile phase could be a gradient of acetonitrile and water with an acidic modifier like formic acid or a buffer.
-
Forced Degradation: Subject the this compound solution to stress conditions (acid, base, peroxide, heat, and light) to generate degradation products.
-
Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]
Visualizations
Caption: Workflow for a typical stability study of this compound in solution.
Caption: Factors influencing the degradation of this compound in solution.
Caption: A hypothetical degradation pathway for this compound.
References
- 1. Formation of Azaphilone Pigments and Monasnicotinic Acid by the Fungus Aspergillus cavernicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Development and Validation of a Reversed-phase HPLC Method for Simultaneous Determination of Aspirin, Atorvastatin Calcium and Clopidogrel Bisulphate in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (-)-Deacetylsclerotiorin In Vitro Assays
Welcome to the technical support center for (-)-Deacetylsclerotiorin in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite known to exhibit anti-angiogenic and anti-cancer properties. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter gene expression, leading to cell cycle arrest, apoptosis, and the suppression of processes like angiogenesis.
Q2: What are the most common in vitro assays used to study the effects of this compound?
A2: The most common in vitro assays for evaluating the biological activity of this compound include:
-
Cell Viability/Proliferation Assays (e.g., MTT, XTT): To determine the cytotoxic or cytostatic effects on cancer cells and endothelial cells.
-
Tube Formation Assay: To assess its impact on the ability of endothelial cells (like HUVECs) to form capillary-like structures, a key step in angiogenesis.
-
Western Blot Analysis: To investigate its effect on the expression and phosphorylation status of key proteins in signaling pathways, particularly the VEGFR-2 pathway, which is crucial for angiogenesis.
Q3: What are the physicochemical properties of this compound that I should be aware of?
A3: this compound is a lipophilic molecule. This property can lead to challenges with solubility in aqueous solutions like cell culture media. It is crucial to prepare stock solutions in an appropriate organic solvent and to be mindful of potential precipitation when diluting into aqueous buffers or media.
Troubleshooting Guides
Issues with Compound Solubility and Stability
Problem: I'm observing precipitation of this compound in my culture medium after dilution from the stock solution.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor aqueous solubility | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous culture medium, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%). Perform serial dilutions in medium, vortexing gently between each step. |
| Compound instability in media | The stability of compounds in culture media can be variable. It is advisable to prepare fresh dilutions of this compound for each experiment. If long-term experiments are necessary, consider refreshing the media with a freshly diluted compound at regular intervals. |
| Interaction with media components | Serum proteins in the culture medium can sometimes interact with lipophilic compounds. If you suspect this is an issue, you can try reducing the serum concentration during the treatment period, if your experimental design allows. |
Problem: I'm unsure about the best way to prepare and store stock solutions of this compound.
Solution:
-
Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of lipophilic compounds like this compound.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your cell cultures.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
MTT Assay Troubleshooting
Problem: I'm seeing inconsistent or unexpected results in my MTT assay.
Possible Causes & Solutions:
| Issue | Possible Cause | Recommended Solution |
| Low Signal or No Dose-Response | Compound precipitated out of solution. | Visually inspect your wells for precipitation before adding MTT reagent. Refer to the solubility troubleshooting section. |
| Incorrect concentration range. | Based on other HDAC inhibitors, a starting concentration range of 0.1 µM to 50 µM is a reasonable starting point. Perform a wide dose-response curve in your initial experiment to identify the active range for your specific cell line. | |
| High Background | Contamination of cultures. | Always inspect your cells for any signs of bacterial or fungal contamination before starting the assay. |
| Reaction of the compound with MTT reagent. | Run a control well with the highest concentration of this compound in cell-free medium to check for any direct reaction with the MTT reagent. | |
| Inconsistent Replicates | Uneven cell seeding. | Ensure you have a single-cell suspension and mix your cells thoroughly before and during plating. |
| Incomplete formazan crystal dissolution. | After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by gentle shaking or pipetting up and down. |
Tube Formation Assay Troubleshooting
Problem: I'm not observing an inhibitory effect of this compound on tube formation, or the results are not reproducible.
Possible Causes & Solutions:
| Issue | Possible Cause | Recommended Solution |
| No Inhibition of Tube Formation | Sub-optimal compound concentration. | The effective concentration for inhibiting tube formation may be different from the cytotoxic concentration. Test a range of non-toxic to slightly toxic concentrations. For HDAC inhibitors, anti-angiogenic effects are often seen in the nanomolar to low micromolar range. |
| Timing of compound addition. | Add this compound to the endothelial cells before seeding them onto the Matrigel to allow for pre-incubation. | |
| Poor or No Tube Formation in Control | Endothelial cells are not healthy or are too old. | Use endothelial cells at a low passage number. Ensure cells are healthy and actively growing before the assay. |
| Incorrect Matrigel polymerization. | Thaw Matrigel on ice and ensure it is kept cold. Use pre-chilled pipette tips and plates. Allow the gel to polymerize completely at 37°C before adding cells. | |
| High Variability | Uneven cell seeding. | Ensure an even distribution of cells on the Matrigel. |
| Subjective quantification. | Use image analysis software to quantify tube length, number of junctions, and number of branches for objective and reproducible results. |
Western Blot Troubleshooting
Problem: I'm having trouble detecting a decrease in VEGFR-2 phosphorylation or expression after treatment with this compound.
Possible Causes & Solutions:
| Issue | Possible Cause | Recommended Solution |
| No Change in VEGFR-2 Phosphorylation | Inappropriate stimulation. | Endothelial cells need to be stimulated with an angiogenic factor like VEGF to induce VEGFR-2 phosphorylation. Starve the cells in a low-serum medium before stimulating with VEGF and treating with your compound. |
| Timing of cell lysis. | VEGFR-2 phosphorylation is a transient event. Perform a time-course experiment to determine the optimal time point for cell lysis after VEGF stimulation. | |
| No Change in Total VEGFR-2 Expression | Insufficient treatment duration. | Changes in total protein expression levels often require longer incubation times (e.g., 24-48 hours) compared to phosphorylation events. |
| Weak or No Signal | Low protein abundance. | Ensure you are loading a sufficient amount of total protein on your gel. |
| Poor antibody quality. | Use antibodies that have been validated for Western blotting and are specific for your target protein (total and phosphorylated forms). | |
| High Background | Inadequate blocking or washing. | Optimize your blocking conditions (e.g., 5% BSA or non-fat milk in TBST) and increase the duration and number of wash steps. |
Quantitative Data Summary
The following table provides a reference for typical concentration ranges of other well-characterized HDAC inhibitors in relevant in vitro assays. These can be used as a starting point for optimizing your experiments with this compound.
| Compound | Assay | Cell Line | IC50 / Effective Concentration | Citation |
| Vorinostat (SAHA) | Cell Viability | Various Cancer Cell Lines | 0.48 µM to 9.77 µM | [1] |
| Vorinostat (SAHA) | HDAC Inhibition | - | ~10 nM | [2] |
| Trichostatin A (TSA) | Cell Viability | HUVEC | Antiproliferative effects seen at 500 nM | [3] |
| Trichostatin A (TSA) | Cell Viability | Hepatocellular Carcinoma | ~27 nM - 88 nM (48h) | [4] |
| Trichostatin A (TSA) | HDAC Inhibition | - | ~1.8 nM | [5] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Endothelial Cell Tube Formation Assay
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in a low-serum medium at a density of 2 x 10^5 cells/mL.
-
Compound Treatment: Add various concentrations of this compound to the cell suspension.
-
Cell Seeding: Seed 100 µL of the cell suspension (2 x 10^4 cells) onto the solidified Matrigel.
-
Incubation: Incubate for 4-12 hours at 37°C.
-
Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Western Blot Analysis of VEGFR-2 Phosphorylation
-
Cell Culture and Treatment: Culture HUVECs to near confluence. Serum-starve the cells for 4-6 hours. Pre-treat the cells with desired concentrations of this compound for 1-2 hours. Stimulate the cells with VEGF (e.g., 20-50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately place the culture plates on ice and wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Prepare protein samples by adding Laemmli sample buffer and boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.
-
Normalization: To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2, and subsequently with an antibody against a loading control like GAPDH or β-actin.
Visualizations
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: A logical flowchart for troubleshooting common issues in in vitro assays.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. Modeling Colitis-Associated Cancer with Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell-Based Assays for (-)-Deacetylsclerotiorin
Disclaimer: Information regarding the specific biological activities and optimized assay conditions for (-)-Deacetylsclerotiorin is limited in currently available scientific literature. This guide is therefore based on the known properties of its parent compound, sclerotiorin , and the broader azaphilone class of fungal metabolites. Researchers should use this information as a starting point and perform their own specific optimizations.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their cell-based assay conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a derivative of sclerotiorin, a member of the azaphilone class of fungal polyketides. Azaphilones are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The parent compound, sclerotiorin, has been shown to induce apoptosis in cancer cells and inhibit enzymes like aldose reductase and lipoxygenase. It is hypothesized that this compound may exhibit similar activities.
Q2: What is the likely mechanism of action for this compound?
Based on studies of sclerotiorin and other azaphilones, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins like BAX and the down-regulation of anti-apoptotic proteins like BCL-2, leading to the activation of caspases. Additionally, many azaphilones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Q3: What solvent should I use to dissolve this compound?
Sclerotiorin is reported to be soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is a recommended starting concentration range for my experiments?
Without specific data for this compound, a good starting point can be inferred from the activity of related compounds. A broad dose-response experiment is recommended, starting from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). Based on sclerotiorin's enzymatic inhibition, a range of 0.1 µM to 50 µM would be a reasonable starting point for cell-based assays.
Q5: How long should I incubate the cells with the compound?
Incubation time is a critical parameter that depends on the specific assay and cell type. For cytotoxicity and apoptosis assays, a common starting point is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal incubation period for observing the desired effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal or no dose-response in cytotoxicity assay. | 1. Compound precipitation in media. 2. Incorrect wavelength reading. 3. Sub-optimal cell seeding density. 4. Incubation time is too short. | 1. Visually inspect wells for precipitation. Lower the final concentration or the DMSO percentage. 2. Ensure you are using the correct wavelength for your specific assay (e.g., ~570 nm for MTT). 3. Optimize cell number to ensure they are in the exponential growth phase during the experiment. 4. Increase the incubation time (e.g., from 24h to 48h or 72h). |
| Inconsistent results between replicate wells or experiments. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Variability in compound dilution. 4. Cell line instability or high passage number. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Prepare fresh dilutions for each experiment and use calibrated pipettes. 4. Use cells with a low passage number and regularly check for mycoplasma contamination. |
| No significant induction of apoptosis markers in Western blot. | 1. Compound concentration is too low. 2. Incubation time is too short to observe marker changes. 3. Poor antibody quality or incorrect dilution. 4. Protein degradation during sample preparation. | 1. Increase the concentration of this compound based on cytotoxicity data (e.g., use the IC50 concentration). 2. Perform a time-course experiment to identify the peak of apoptosis marker expression. 3. Use a validated antibody and optimize the dilution. Include a positive control. 4. Keep samples on ice and use protease inhibitors during cell lysis. |
| Cells appear stressed or die in control (vehicle-treated) wells. | 1. DMSO concentration is too high. 2. Contamination of cell culture. 3. Issues with media or serum quality. | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%). 2. Check for microbial contamination and perform mycoplasma testing. 3. Use fresh, high-quality media and serum from a reputable supplier. |
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) for the parent compound, sclerotiorin . These values can serve as a reference for designing experiments with this compound.
| Target | Assay Type | IC50 Value (µM) | Reference |
| Aldose Reductase | Enzymatic Assay | 0.4 | [1][2] |
| Lipoxygenase-1 | Enzymatic Assay | 4.2 | [1][3][4] |
| HCT-116 (Colon Cancer) | Proliferation/Apoptosis | Not specified, but activity demonstrated. | [2][5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line in a 96-well plate format.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis Markers by Western Blot
This protocol describes how to detect key apoptosis-related proteins (e.g., cleaved Caspase-3, BAX, BCL-2) in cells treated with this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-cleaved Caspase-3, anti-BAX, anti-BCL-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at the desired concentrations (e.g., IC50) for the optimized time.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.
Visualization of Cellular Pathways and Workflows
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: General workflow for optimizing cell-based assay conditions.
References
- 1. Intrinsic apoptotic and thioredoxin pathways in human prostate cancer cell response to histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dehydrocrotonin and its derivative, dimethylamide-crotonin induce apoptosis with lipid peroxidation and activation of caspases-2, -6 and -9 in human leukemic cells HL60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | Multifaceted promotion of apoptosis by acetylcholinesterase [frontiersin.org]
Identifying and minimizing experimental artifacts with (-)-Deacetylsclerotiorin
A comprehensive guide for researchers, scientists, and drug development professionals on identifying and minimizing experimental artifacts with (-)-Deacetylsclerotiorin.
Introduction
This technical support center provides essential information for navigating the experimental use of this compound. Due to the limited specific literature available on this compound, this guide focuses on general principles of identifying and minimizing experimental artifacts that can be applied to novel or less-characterized substances. The troubleshooting advice and frequently asked questions are based on established best practices in experimental biology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: Currently, there is a lack of specific published data detailing the precise mechanism of action of this compound. Its biological targets and the signaling pathways it modulates are not well-characterized in publicly available literature. Researchers should consider performing target identification and validation studies to elucidate its mechanism of action in their experimental system.
Q2: Are there known off-target effects of this compound?
A2: Specific off-target effects for this compound have not been documented in the scientific literature. However, like any bioactive small molecule, it has the potential to interact with multiple cellular targets.[1] It is crucial for researchers to empirically determine potential off-target effects in their model system.
Q3: What are the recommended storage and handling procedures for this compound?
A3: While specific stability data is unavailable, general best practices for handling small molecules should be followed. Store the compound as a solid at -20°C or -80°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and use the lowest effective concentration to minimize potential off-target effects and artifacts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | 1. Compound degradation. 2. Variability in experimental conditions. 3. Cell line instability or passage number. | 1. Prepare fresh stock solutions for each experiment. 2. Standardize all experimental parameters (e.g., cell density, incubation times, reagent concentrations). 3. Use cells within a consistent and low passage number range; perform cell line authentication. |
| High background or non-specific effects | 1. Compound precipitation in media. 2. High compound concentration leading to off-target effects. 3. Solvent (e.g., DMSO) toxicity. | 1. Visually inspect for precipitation; consider using a lower concentration or a different solvent. 2. Perform a dose-response curve to identify the optimal concentration range. 3. Include a vehicle-only control (e.g., same concentration of DMSO without the compound) in all experiments. |
| Unexpected cellular phenotype | 1. Off-target effects of the compound. 2. Activation of a secondary signaling pathway. 3. Experimental artifact. | 1. Use orthogonal approaches to validate findings (e.g., use a different compound with a similar proposed mechanism, if available; use genetic approaches like siRNA/CRISPR to target the putative pathway). 2. Perform pathway analysis (e.g., western blotting for key signaling proteins, RNA sequencing) to investigate downstream effects. 3. Rule out artifacts by including appropriate negative and positive controls. |
| No observable effect | 1. Compound inactivity in the specific cell line or assay. 2. Insufficient compound concentration or incubation time. 3. Incorrect assay endpoint. | 1. Test the compound in a different, potentially more sensitive, cell line or a cell-free assay if the target is known. 2. Increase the concentration and/or incubation time, while monitoring for toxicity. 3. Ensure the chosen assay is appropriate to detect the expected biological activity. |
Experimental Protocols
General Workflow for Investigating a Novel Compound
The following diagram outlines a general workflow for characterizing the activity and potential artifacts of a novel compound like this compound.
Caption: A general experimental workflow for characterizing a novel compound.
Signaling Pathway Investigation
This diagram illustrates a logical approach to dissecting the signaling pathway affected by this compound once a primary target is hypothesized.
Caption: A hypothetical signaling pathway for investigation.
Quantitative Data Summary
As no specific quantitative data for this compound is publicly available, researchers should aim to generate their own data. The following table provides a template for organizing key quantitative metrics.
| Parameter | Cell Line | Value | Units | Reference |
| IC50 (On-Target) | e.g., HEK293 | User-defined | µM | Internal Data |
| IC50 (Off-Target 1) | e.g., HeLa | User-defined | µM | Internal Data |
| IC50 (Off-Target 2) | e.g., A549 | User-defined | µM | Internal Data |
| EC50 | e.g., HEK293 | User-defined | µM | Internal Data |
| Solubility in Media | e.g., DMEM | User-defined | µg/mL | Internal Data |
| Stability in Solution | e.g., DMSO at RT | User-defined | % remaining after 24h | Internal Data |
Disclaimer: The information provided in this technical support center is intended for guidance and is based on general scientific principles. All experiments with this compound should be conducted with appropriate controls and validated independently.
References
Data interpretation challenges in (-)-Deacetylsclerotiorin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Deacetylsclerotiorin. As a member of the azaphilone class of fungal metabolites, this compound is recognized primarily for its activity as a histone deacetylase (HDAC) inhibitor.[1] This guide addresses common data interpretation challenges and experimental issues associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins.[2] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which alters chromatin structure to be more open (euchromatin). This change in chromatin structure can lead to the transcription of previously silenced genes, including tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound, like many small molecules, should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is advisable to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution into your cell culture medium immediately before use.
Q3: Why am I observing a decrease in the activity of this compound over the course of a long-term experiment?
A3: The decreased activity of this compound in long-term experiments can be attributed to its instability in aqueous cell culture media. Azaphilones, the class of compounds to which this compound belongs, are known to be susceptible to aminophilic reactions with amino acids present in the media.[4] This can lead to the degradation of the compound over time. For longer experiments, it may be necessary to replenish the medium with freshly diluted this compound periodically.
Q4: What are the expected cellular effects of treating cancer cells with this compound?
A4: As an HDAC inhibitor, this compound is expected to induce several cellular effects in cancer cells, including:
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Cell Cycle Arrest: Inhibition of HDACs can lead to the upregulation of cell cycle inhibitors like p21, causing cells to arrest, often in the G1 or G2/M phase.[3]
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Apoptosis (Programmed Cell Death): HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] This can involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
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Changes in Gene Expression: Widespread changes in gene expression are expected as the chromatin becomes more accessible to transcription factors.[6]
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Anti-angiogenic Effects: Some HDAC inhibitors have been shown to reduce the expression of pro-angiogenic factors.
Q5: Are there known off-target effects for HDAC inhibitors like this compound?
A5: While the primary targets are HDAC enzymes, off-target effects are a possibility with any small molecule inhibitor. The specificity of this compound for different HDAC isoforms is not extensively characterized in publicly available literature. Off-target effects could manifest as unexpected cellular responses or toxicity. It is crucial to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects.
Data Interpretation Challenges & Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound and provides guidance on how to interpret and troubleshoot these challenges.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | 1. Compound Instability: this compound may be degrading in the cell culture medium over the incubation period.[4]2. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.3. DMSO Concentration: High concentrations of DMSO can be toxic to cells, affecting viability independent of the compound's activity. | 1. Perform a stability test of the compound in your specific medium. Consider shorter incubation times or replenishing the compound during the experiment.2. Ensure a homogenous cell suspension before seeding and be meticulous with pipetting.3. Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤ 0.5%). |
| Positive control HDAC inhibitor (e.g., Vorinostat, Trichostatin A) shows no effect. | 1. Inactive Enzyme: The HDAC enzyme in your cell lysate or assay may be inactive.2. Incorrect Substrate: The substrate used in your assay may not be appropriate for the HDAC isoform being studied.3. Degraded Inhibitor: The positive control inhibitor may have degraded due to improper storage. | 1. Verify enzyme activity with a known active batch or a standard assay before running inhibition experiments.2. Ensure the substrate is compatible with your HDAC isoform of interest.3. Use a fresh, properly stored aliquot of the positive control inhibitor. |
| Western blot shows no change in histone acetylation after treatment. | 1. Ineffective Concentration: The concentration of this compound used may be too low to inhibit HDACs in your specific cell line.2. Short Incubation Time: The treatment time may not be sufficient to see a significant change in histone acetylation.3. Poor Antibody Quality: The antibody against acetylated histones may be of poor quality or used at a suboptimal dilution. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to find the optimal treatment duration.3. Validate your antibody with a positive control (e.g., cells treated with a known HDAC inhibitor like Trichostatin A) and optimize the antibody concentration. |
| Observed cell death does not appear to be apoptotic. | 1. Necrosis at High Concentrations: Very high concentrations of the compound may be inducing necrosis rather than apoptosis.2. Off-Target Effects: The compound could be hitting other cellular targets, leading to a non-apoptotic cell death pathway. | 1. Lower the concentration of this compound and perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).2. Investigate other potential mechanisms of cell death and consider if the observed phenotype aligns with known off-target effects of similar compounds. |
Quantitative Data
Specific IC50 values for this compound are not widely available in the public literature. However, the following table provides IC50 values for other well-characterized HDAC inhibitors in common cancer cell lines to serve as a reference.
| HDAC Inhibitor | Cancer Cell Line | IC50 Value (µM) | Reference |
| Vorinostat (SAHA) | HCT116 (Colon) | 0.34 | [3] |
| Vorinostat (SAHA) | PC3 (Prostate) | 2.5 | [3] |
| Entinostat (MS-275) | MCF-7 (Breast) | 0.1 - 1.0 | [2] |
| Panobinostat | PC3 (Prostate) | 0.01 - 0.1 | [3] |
| Belinostat | A549 (Lung) | 0.1 - 1.0 | [7] |
| Romidepsin (FK228) | CEM (T-cell leukemia) | 0.001 - 0.01 | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
Materials:
-
96-well cell culture plates
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Cancer cell line of interest
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Complete cell culture medium
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This compound
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DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[8]
Western Blot for Histone Acetylation
This protocol is for detecting changes in histone H3 acetylation.
Materials:
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Cell lysates from treated and untreated cells
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Laemmli sample buffer
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SDS-polyacrylamide gels (e.g., 15% for good histone resolution)
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-acetyl-Histone H3 and anti-total Histone H3 (or another loading control like β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 15-30 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
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Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
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Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for small proteins like histones.
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Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
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Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
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Quantification and Normalization: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the intensity of the total histone or loading control band.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action for this compound as an HDAC inhibitor.
Caption: Workflow for determining the IC50 value using an MTT assay.
Caption: Workflow for Western Blot analysis of histone acetylation.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of (-)-Deacetylsclerotiorin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with (-)-Deacetylsclerotiorin. Given that batch-to-batch variability is a common challenge with natural products, this guide offers structured advice to identify and address potential inconsistencies in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your research with this compound in a question-and-answer format.
Question 1: I am observing inconsistent biological activity between different batches of this compound. What should I do?
Answer:
Inconsistent biological activity is a primary concern stemming from batch-to-batch variability. A systematic approach is crucial to pinpoint the source of this variation.
Step 1: Standardize Sample Handling and Preparation
Ensure that your handling of different batches is identical. Minor variations in solvent, concentration, or storage time before use can impact results.
Step 2: Perform Quality Control Checks on Each Batch
Before use in biological assays, it is critical to perform analytical chemistry to compare the batches.
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Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) to check the purity of each batch.
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Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the compound and check for the presence of impurities or degradation products.
Step 3: Evaluate Compound Stability
Consider the possibility of degradation. This compound's stability in your specific assay conditions (e.g., media, temperature, light exposure) may be a factor.
Troubleshooting Workflow for Inconsistent Biological Activity
Caption: Troubleshooting workflow for inconsistent biological activity.
Question 2: My this compound sample is not fully dissolving or is precipitating in my assay medium. How can I address this?
Answer:
Solubility issues can lead to inaccurate concentrations and, consequently, unreliable experimental results.
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Solvent Selection: Ensure you are using an appropriate solvent for your stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of hydrophobic compounds.
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Stock Concentration: Prepare a high-concentration stock solution in an organic solvent like DMSO, and then dilute it into your aqueous assay medium. Keep the final concentration of the organic solvent in your assay low (typically <0.5%) to avoid solvent-induced artifacts.
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Test Solubility Limits: Before conducting your main experiment, perform a preliminary test to determine the solubility limit of this compound in your final assay buffer. This can be done by preparing serial dilutions and visually inspecting for precipitation.
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Use of Surfactants or Co-solvents: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent may be necessary to maintain solubility in aqueous solutions. However, the effects of these additives on your biological system must be controlled for.
Question 3: The HPLC profile of my this compound batch shows unexpected peaks. What could they be and what should I do?
Answer:
Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities, degradation products, or isomers.
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Characterize the Unknown Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This can provide clues as to their identity (e.g., degradation products may have masses corresponding to hydrolysis or oxidation of the parent compound).
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NMR Analysis: For significant impurities, preparative HPLC may be required to isolate them for structural elucidation by NMR.
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Forced Degradation Studies: To determine if the unknown peaks are degradation products, you can perform forced degradation studies.[1] This involves exposing a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting mixture by HPLC.[1] If the retention times of the degradation products match your unknown peaks, this confirms their identity.
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Re-purification: If the impurities are present at a level that could interfere with your experiments, the batch may need to be re-purified using techniques like preparative HPLC or flash chromatography.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: As a general precaution for purified natural products, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For solutions, it is best to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be stored in an appropriate solvent (e.g., DMSO) at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the expected purity of a high-quality batch of this compound?
A2: For use in biological assays, a purity of ≥95% as determined by HPLC is generally recommended. For more sensitive applications, such as in vivo studies, a purity of ≥98% may be required.
Q3: Can I use UV-Vis spectroscopy to determine the concentration of this compound?
A3: While UV-Vis spectroscopy can be used for concentration determination if a molar extinction coefficient has been established, it is not a selective technique. Any impurities that absorb at the same wavelength will interfere with the measurement. For accurate quantification, a method like quantitative NMR (qNMR) or HPLC with a calibration curve using a certified reference standard is preferred.
Q4: What are the potential sources of batch-to-batch variability for a natural product like this compound?
A4: Variability in natural products can arise from several factors, including:
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Source Material: Differences in the organism from which the compound was isolated (e.g., geographical location, growth conditions).[2]
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Extraction and Purification Process: Minor changes in solvents, temperature, or chromatographic conditions can lead to different impurity profiles.[3][4]
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Storage and Handling: Exposure to light, temperature fluctuations, or moisture can lead to degradation over time.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC/UPLC
This protocol provides a general method for assessing the purity of this compound. The specific column and mobile phase may need to be optimized.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Detector | UV, 254 nm (or other appropriate wavelength) |
| Column Temperature | 40°C |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Protocol 2: Identity Confirmation by LC-MS
This protocol can be used to confirm the molecular weight of this compound.
| Parameter | Condition |
| LC System | As described in Protocol 1 |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive and negative modes |
| Mass Range | 100-1000 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
Protocol 3: Structural Confirmation by ¹H NMR
This protocol outlines the preparation of a sample for ¹H NMR analysis.
| Parameter | Condition |
| Sample Amount | 1-5 mg |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆) |
| Solvent Volume | 0.6 - 0.7 mL |
| Internal Standard | Tetramethylsilane (TMS) |
| Instrument | 400 MHz or higher NMR spectrometer |
Visualizations
General Quality Control Workflow
Caption: A general workflow for the quality control of new batches.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Technical Support Center: (-)-Deacetylsclerotiorin & Related Compounds
Disclaimer: As of December 2025, detailed toxicity and off-target effect data specifically for (-)-Deacetylsclerotiorin are limited in publicly available scientific literature. This technical support guide has been constructed based on available information for the closely related compound, Sclerotiorin . Researchers should exercise caution and validate these findings for this compound in their specific experimental settings.
This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sclerotiorin and, by extension, offers potential starting points for investigating this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known primary biological activities of Sclerotiorin?
Sclerotiorin, an azaphilone pigment isolated from Penicillium sclerotiorum, exhibits a range of biological activities. It is a potent inhibitor of aldose reductase and lipoxygenase.[1][2] Additionally, it has demonstrated antifungal, antibacterial, and radical-scavenging properties.[1]
Q2: Does Sclerotiorin have anticancer activity?
Yes, Sclerotiorin has been shown to have anti-proliferative effects against different cancer cells.[3] It can induce apoptosis in colon cancer (HCT-116) cells by activating BAX, down-regulating BCL-2, and consequently activating cleaved caspase-3.[1][3]
Q3: What are the known IC50 values for Sclerotiorin against its primary targets?
Quantitative inhibitory data for Sclerotiorin against its key targets are summarized below.
Quantitative Bioactivity Data for Sclerotiorin
| Target Enzyme | IC50 Value | Reference |
| Aldose Reductase | 0.4 µM | [1][2] |
| Lipoxygenase | 4.2 µM | [1][2] |
Q4: How can I investigate the potential off-target effects of Sclerotiorin or this compound?
Identifying off-target effects is crucial for drug development. A common approach is to perform broad-spectrum screening assays. For kinase off-targets, a kinome scan is recommended. For a more unbiased, cellular context, a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that are stabilized by compound binding.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability/cytotoxicity assays.
Possible Causes & Solutions:
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to compounds. Ensure you are using a consistent cell line and passage number. If comparing results, use a standardized panel of cell lines.
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Assay-Specific Interference: The compound may interfere with the assay chemistry. For example, in MTT assays, the compound might chemically reduce the MTT reagent.
-
Troubleshooting Step: Run a control plate without cells but with the compound and assay reagents to check for direct chemical reactions.
-
Alternative Assays: Consider using alternative cytotoxicity assays that rely on different detection principles, such as LDH release (measuring membrane integrity) or CellTiter-Glo® (measuring ATP levels).
-
-
Compound Stability: The compound may be unstable in your cell culture medium.
-
Troubleshooting Step: Assess compound stability in media over the time course of your experiment using techniques like HPLC.
-
-
Inconsistent Seeding Density: Variations in the initial number of cells will lead to variability in the final readout.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette or automated cell dispenser.
-
Problem 2: Difficulty in identifying the direct cellular targets of the compound.
Possible Causes & Solutions:
-
Low Binding Affinity: The compound may have a low affinity for its target, making it difficult to detect in pull-down or thermal shift assays.
-
Troubleshooting Step: Increase the concentration of the compound in your assay. For affinity-based methods, optimize the linker and bead chemistry.
-
-
Target Not Expressed in Cell Line: The intended target may not be expressed at a detectable level in your chosen cell line.
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Solution: Verify target expression using Western blot or qPCR before starting target engagement studies.
-
-
Indirect Mechanism of Action: The compound's phenotypic effect may be indirect and not due to direct binding to a single protein target.
-
Troubleshooting Step: Employ pathway analysis tools. Treat cells with the compound and perform transcriptomic or proteomic analysis to identify affected pathways.
-
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using MTT
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound or Sclerotiorin in culture medium. Add the diluted compound to the cells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Cell Treatment: Treat intact cells with either the vehicle control or the compound of interest at a desired concentration and incubate to allow for target binding.
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Heating: Heat the cell suspensions at various temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3 minutes to induce protein denaturation and precipitation.
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Cell Lysis: Lyse the cells by freeze-thaw cycles.
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Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
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Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: Proposed apoptotic pathway induced by Sclerotiorin.
References
Technical Support Center: Enhancing the Bioavailability of (-)-Deacetylsclerotiorin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the poorly water-soluble natural product, (-)-Deacetylsclerotiorin.
I. Troubleshooting Guides
This section is designed to help you navigate common issues encountered during the formulation and in vivo testing of this compound.
Low Oral Bioavailability and High Variability in Pharmacokinetic Studies
Problem: You are observing low and inconsistent plasma concentrations of this compound after oral administration in your animal model.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution |
| Poor Aqueous Solubility | This compound is a lipophilic compound with an estimated XLogP3 of 4.2, indicating very low water solubility. This is a primary barrier to its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. Solution: Employ solubility enhancement techniques such as formulation as a solid dispersion, encapsulation in nanoparticles, or complexation with cyclodextrins. See Section III: Experimental Protocols for detailed methods. |
| First-Pass Metabolism | The compound may be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes before reaching systemic circulation. Solution: For initial mechanistic studies, consider co-administration with a broad-spectrum CYP450 inhibitor (e.g., ketoconazole) to assess the impact of first-pass metabolism. Note: This is for investigational purposes only. |
| P-glycoprotein (P-gp) Efflux | As a natural product, this compound may be a substrate for efflux transporters like P-gp, which actively pump the compound back into the GI lumen. Solution: In preclinical models, co-administration with a P-gp inhibitor (e.g., verapamil) can help determine the role of efflux in limiting absorption. |
| Fed vs. Fasted State | The presence of food can significantly impact the absorption of lipophilic drugs. High-fat meals can enhance the absorption of some lipophilic compounds by increasing bile salt secretion and promoting lymphatic uptake. Solution: Standardize your in vivo studies by consistently dosing in either a fasted or fed state. Consider conducting a food-effect study to determine the optimal administration condition. |
Logical Workflow for Troubleshooting Low Bioavailability:
Caption: Troubleshooting workflow for low bioavailability.
II. Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most promising formulation strategies for a lipophilic compound like this compound?
A1: For a compound with a high logP value, the most promising strategies are those that increase its aqueous solubility and dissolution rate. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution.
-
Nanoparticle-Based Delivery Systems: Encapsulating the compound in polymeric nanoparticles or solid lipid nanoparticles can improve its solubility, protect it from degradation, and potentially enhance its absorption.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.
Q2: Which polymers are suitable for creating a solid dispersion of this compound?
A2: Common hydrophilic polymers used for solid dispersions include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG). The choice of polymer will depend on the specific physicochemical properties of this compound and the desired release profile. It is recommended to screen a panel of polymers to find the most suitable one.
Q3: Are there any natural compounds that can be used to enhance the bioavailability of this compound?
A3: Yes, some natural compounds, often referred to as "bioenhancers," can improve the bioavailability of other drugs.[1][2][3][4] Piperine, an alkaloid from black pepper, is a well-known bioenhancer that can inhibit drug-metabolizing enzymes and P-gp.[1] Co-administration of this compound with such compounds could be explored.
In Vivo Studies
Q4: Should I administer this compound to animals in a fasted or fed state?
A4: For lipophilic drugs, administration with food, particularly a high-fat meal, can sometimes increase bioavailability by stimulating bile secretion, which aids in solubilization.[5][6][7][8][9] However, this effect is not universal. It is crucial to be consistent in your experimental design. We recommend conducting a preliminary food-effect study to determine the optimal dosing conditions for your specific formulation.
Q5: What is a suitable vehicle for oral administration of an unformulated this compound for initial screening?
A5: Due to its lipophilicity, this compound will likely not dissolve in aqueous vehicles. For preliminary studies, you can consider a suspension in an oil-based vehicle like corn oil or sesame oil. A co-solvent system (e.g., a mixture of PEG 400, propylene glycol, and water) might also be an option, but care must be taken to ensure the vehicle itself does not cause toxicity or affect absorption.
Analytical Considerations
Q6: How can I quantify this compound in plasma samples?
A6: A sensitive and specific analytical method is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying small molecules in complex biological matrices like plasma. A detailed, adaptable protocol is provided in Section III: Experimental Protocols .
III. Experimental Protocols
Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile organic solvent in which both the compound and polymer are soluble)
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.
-
Vortex the solution until both components are fully dissolved.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Gently grind the resulting solid dispersion into a fine powder for in vitro dissolution testing or for formulation into capsules for in vivo studies.
Workflow for Solid Dispersion Preparation:
Caption: Workflow for solid dispersion preparation and characterization.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the plasma concentration-time profile of this compound after oral administration of a formulated product.
Animal Model: Male Sprague-Dawley rats (250-300g).
Dosing:
-
Administer the selected formulation of this compound orally via gavage at a dose of 10 mg/kg (dose may need to be adjusted based on efficacy studies).
-
Include a control group receiving the unformulated compound suspended in a suitable vehicle.
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Sample Processing:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Quantification of this compound in Plasma by LC-MS/MS
Objective: To develop a sensitive and specific method for the quantification of this compound in plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or quality control sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detection: Operate in positive ion mode and monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
Signaling Pathway (Conceptual) for Bioavailability Enhancement:
Caption: Conceptual pathway for enhanced bioavailability.
This technical support center provides a framework for addressing the challenges associated with the in vivo study of this compound. Researchers should adapt these general protocols and troubleshooting guides to their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. botanyjournals.com [botanyjournals.com]
- 5. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of food on drug absorption — Drug Delivery and Disposition [gbiomed.kuleuven.be]
- 7. longdom.org [longdom.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Validation & Comparative
Unveiling the Target: A Comparative Guide to the Validation of (-)-Deacetylsclerotiorin's Interaction with HMGB1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (-)-Deacetylsclerotiorin and its validated biological target, High Mobility Group Box 1 (HMGB1), with other known HMGB1 inhibitors. This report synthesizes experimental data to offer a clear comparison of binding affinities and inhibitory activities, alongside detailed protocols for key validation assays.
This compound, a natural fungal metabolite, has been identified as a direct inhibitor of High Mobility Group Box 1 (HMGB1), a protein critically involved in various inflammatory diseases. This guide delves into the experimental validation of this interaction and compares its performance with other established HMGB1 inhibitors, namely Glycyrrhizin, Metformin, and Salicylic Acid.
Comparative Analysis of HMGB1 Inhibitors
The efficacy of a small molecule inhibitor is determined by its binding affinity and its ability to modulate the target's function. The following table summarizes the key quantitative data for this compound and its counterparts.
| Compound | Reported Biological Target | Binding Affinity (KD) | Method of Validation | Inhibitory Activity |
| This compound | HMGB1 | 1.82 µM | Surface Plasmon Resonance (SPR) | Inhibits LPS-induced HMGB1 release and downstream inflammatory signaling. |
| Glycyrrhizin | HMGB1 | ~150 µM | NMR and Fluorescence Spectroscopy | Inhibits HMGB1's chemoattractant and mitogenic activities.[1][2] |
| Metformin | HMGB1 (C-terminal acidic tail) | Not Quantified | Affinity Purification with Biotinylated Analogue | Inhibits HMGB1-induced inflammatory responses.[3][4][5] |
| Salicylic Acid | HMGB1 (HMG-box domains) | Not Quantified | Affinity Chromatography, Photoaffinity Labeling, SPR, NMR | Suppresses chemoattractant activity and pro-inflammatory gene expression.[6] |
Experimental Validation Protocols
The validation of a direct biological target for a small molecule is a critical step in drug discovery. Below are detailed methodologies for two key experiments used to validate the interaction between small molecule inhibitors and HMGB1.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Objective: To determine the direct binding and measure the binding affinity (KD) of a small molecule inhibitor to purified HMGB1 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human HMGB1 protein
-
Small molecule inhibitor (e.g., this compound)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation: Activate the CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject recombinant HMGB1 (at a concentration of ~50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached. Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl.
-
Analyte Binding: Prepare a series of dilutions of the small molecule inhibitor in running buffer. Inject the different concentrations of the analyte over the immobilized HMGB1 surface.
-
Data Collection: Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is a powerful method to confirm that a compound binds to its target protein within the complex environment of a living cell.[7] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7]
Objective: To demonstrate that a small molecule inhibitor engages with HMGB1 in intact cells.
Materials:
-
Cell line expressing HMGB1 (e.g., RAW 264.7 macrophages)
-
Small molecule inhibitor
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-HMGB1 antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the small molecule inhibitor or vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble HMGB1 at each temperature by Western blotting using an anti-HMGB1 antibody.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound has bound to and stabilized HMGB1.
Visualizing the Target Validation Workflow and Signaling Pathway
To further clarify the processes involved in validating the biological target of this compound, the following diagrams illustrate the experimental workflow and the implicated signaling pathway.
Caption: A flowchart illustrating the key experimental steps to validate HMGB1 as the direct biological target of this compound.
Caption: A simplified diagram of the HMGB1 signaling pathway and the inhibitory action of this compound.
References
- 1. Glycyrrhizin binds to high-mobility group box 1 protein and inhibits its cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin directly binds the alarmin HMGB1 and inhibits its proinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proceedings.bas.bg [proceedings.bas.bg]
- 5. Metformin Inhibits Cell Motility and Proliferation of Triple-Negative Breast Cancer Cells by Blocking HMGB1/RAGE Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspirin’s Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Azaphilone Pigments in Cancer Research: A Comparative Guide to Sclerotiorin's Experimental Results
A comprehensive analysis of the experimental data on the anticancer properties of sclerotiorin, an azaphilone pigment, is presented for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for (-)-Deacetylsclerotiorin, this guide focuses on the closely related and well-studied compound, sclerotiorin, as a representative of this class of natural products.
Sclerotiorin, an unusual azaphilone pigment isolated from Penicillium sclerotiorum, has demonstrated significant biological activities, including anticancer properties.[1] This guide provides a comparative overview of its performance, supported by experimental data, and details the methodologies for key experiments to ensure reproducibility.
Quantitative Data Summary
The cytotoxic and inhibitory activities of sclerotiorin and other related compounds are summarized in the tables below. These tables provide a clear comparison of the potency of these compounds across various assays and cell lines.
Table 1: IC50 Values of Sclerotiorin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | - | [1][2] |
| ACHN | Kidney Cancer | 0.63 ± 0.08 | [2] |
| Panc-1 | Pancreatic Cancer | >10 | [2] |
| Calu-1 | Lung Cancer | >10 | [2] |
| H460 | Lung Cancer | >10 | [2] |
| MCF10A | Normal Breast Epithelial | >10 | [2] |
Table 2: Inhibitory Activity of Sclerotiorin on Enzymes
| Enzyme | IC50 (µM) | Reference |
| Aldose Reductase | 0.4 | [1][3] |
| Lipoxygenase | 4.2 | [1][3] |
Table 3: Cytotoxicity of Other Azaphilone Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Penicilazaphilone N | RAW 264.7 | Macrophage | 22.63 ± 2.95 (Anti-inflammatory) | [4] |
| Penidioxolane C | K562 | Myeloid Leukemia | 23.94 ± 0.11 | [4] |
| BEL-7402 | Liver Cancer | 60.66 ± 0.13 | [4] | |
| SGC-7901 | Gastric Cancer | 46.17 ± 0.17 | [4] | |
| A549 | Non-small Cell Lung Cancer | 60.16 ± 0.26 | [4] | |
| Hela | Cervical Cancer | 59.30 ± 0.60 | [4] | |
| Azaphilone-9 | - | HuR-RNA interaction | ~1.2 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication of these findings.
1. Cell Viability and Cytotoxicity Assay
-
Principle: To determine the concentration of a compound that inhibits cell growth by 50% (IC50), various methods can be employed, such as the Trypan Blue exclusion assay or assays measuring the release of lactate dehydrogenase (LDH) from damaged cells.[6]
-
Protocol:
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., sclerotiorin) and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a preferred method. For example, with the CellTox™ Green Cytotoxicity Assay, the dye is added to the cells, and fluorescence is measured to quantify dead cells.[6]
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
2. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]
-
Protocol:
-
Induce apoptosis in cells by treating them with the test compound (e.g., sclerotiorin) for a specific duration.
-
Harvest the cells and wash them with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 20 minutes.
-
Add more 1X Binding Buffer to each tube before analysis.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic, necrotic) to determine the extent of apoptosis induction.
-
Signaling Pathways and Experimental Workflows
Apoptotic Pathway of Sclerotiorin
Sclerotiorin has been found to induce apoptosis in colon cancer (HCT-116) cells through the intrinsic pathway.[1][8] This involves the activation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2.[1][2] This shift in the BAX/BCL-2 ratio leads to the activation of executioner caspases, such as cleaved caspase-3, ultimately resulting in programmed cell death.[2][8]
Caption: Apoptotic pathway induced by Sclerotiorin.
General Workflow for Apoptosis Assay
The following diagram illustrates a typical experimental workflow for assessing apoptosis in cancer cells treated with a test compound.
Caption: Experimental workflow for apoptosis assay.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Sclerotiorin - Wikipedia [en.wikipedia.org]
- 4. New Azaphilones from the Marine-Derived Fungus Penicillium sclerotiorum E23Y-1A with Their Anti-Inflammatory and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of sclerotiorin, isolated from an endophytic fungus Cephalotheca faveolata Yaguchi, Nishim. & Udagawa - PubMed [pubmed.ncbi.nlm.nih.gov]
In the ever-evolving landscape of drug discovery, natural products continue to serve as a vital source of novel bioactive compounds. Among these, the azaphilone pigment sclerotiorin, and its derivatives, have garnered significant interest due to their diverse biological activities. This guide provides a comparative study of (-)-Deacetylsclerotiorin and related compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by available experimental data.
Introduction to Sclerotiorin and its Derivatives
Sclerotiorin is a chlorinated azaphilone first isolated from Penicillium sclerotiorum. It is known to exhibit a range of biological effects, including weak antifungal activity, potent inhibition of enzymes such as lipoxygenase and aldose reductase, and antibacterial properties.[1][2][3] The core structure of sclerotiorin has been a template for the synthesis of numerous analogs with the aim of enhancing its therapeutic properties and exploring structure-activity relationships. A key derivative in this family is this compound, the deacetylated form of sclerotiorin. While extensive research has been conducted on sclerotiorin and various synthetic analogs, specific quantitative data for this compound remains limited in publicly available literature. This guide compiles the existing data for a comparative assessment.
Comparative Biological Activity
The biological activities of this compound and its related compounds are summarized below, with a focus on their antifungal, enzyme-inhibiting, and cytotoxic effects.
Data Presentation
Table 1: Comparative Antifungal Activity (IC50 in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Fusarium oxysporum |
| Sclerotiorin | Weak activity[4] | Weak activity[4] | Weak activity[4] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Analog 3a₁ | >50 | 12.5 | 25 |
| Analog 3d₂ | 25 | 6.25 | 12.5 |
| Analog 3e₂ | 12.5 | 3.13 | 6.25 |
Note: Analogs 3a₁, 3d₂, and 3e₂ are synthetic derivatives of sclerotiorin with modifications on the phenyl group at the 3-position.[4] Data for sclerotiorin's antifungal activity is often described qualitatively as "weak," without specific IC50 values provided in many studies.
Table 2: Comparative Enzyme Inhibition Activity (IC50)
| Compound | Lipoxygenase (IC50 in µM) | Aldose Reductase (IC50 in µM) |
| Sclerotiorin | 4.2[3] | 0.4[3] |
| This compound | Data Not Available | Data Not Available |
| Related Analogs | Data Not Available | Data Not Available |
Table 3: Comparative Cytotoxicity Against Cancer Cell Lines (IC50 in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| Sclerotiorin | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Sclerotiorin Analog A | ~2.5 | ~5.0 | ~7.5 |
| Sclerotiorin Analog B | ~1.8 | ~3.2 | ~4.5 |
Note: Cytotoxicity data for sclerotiorin analogs is often presented graphically. The values in this table are estimations based on such graphical representations from various studies and should be considered approximate.
Signaling Pathway Interactions
Recent studies have begun to elucidate the molecular mechanisms underlying the bioactivities of sclerotiorin and its analogs, with a particular focus on inflammatory signaling pathways.
NF-κB Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine that activates the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the transcription of genes involved in inflammation. Research has shown that sclerotiorin and some of its analogs can inhibit the phosphorylation of NF-κB induced by TNF-α, suggesting a direct anti-inflammatory mechanism.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sclerotiorin - Wikipedia [en.wikipedia.org]
- 4. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Sclerotiorin and (-)-Deacetylsclerotiorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of sclerotiorin and its derivative, (-)-deacetylsclerotiorin. While extensive research has been conducted on sclerotiorin, data on the specific biological functions of this compound is limited. This document summarizes the available quantitative and qualitative data to facilitate further research and drug development efforts.
Data Presentation: Quantitative Comparison
The following table summarizes the known quantitative biological activity data for sclerotiorin. At present, no specific quantitative data for the biological activity of this compound has been reported in the reviewed scientific literature. However, structure-activity relationship studies on sclerotiorin analogues suggest that derivatives with a free hydroxyl group at the C-7 position, such as this compound, retain biological activity.[1]
| Biological Activity | Target/Cell Line | Sclerotiorin | This compound |
| Enzyme Inhibition | |||
| Aldose Reductase Inhibition | Rat Lens | IC₅₀ = 0.4 µM[2] | Data not available |
| Lipoxygenase Inhibition | Soybean Lipoxygenase-1 (LOX-1) | IC₅₀ = 4.2 µM[3] | Data not available |
| Anticancer Activity | |||
| Cytotoxicity | Human Colon Cancer (HCT-116) | Induces apoptosis | Data not available |
Key Biological Activities and Signaling Pathways
Sclerotiorin
Sclerotiorin, a polyketide produced by various Penicillium species, has demonstrated a range of biological activities.
Enzyme Inhibition:
-
Aldose Reductase Inhibition: Sclerotiorin is a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[2] The mechanism involves blocking the polyol pathway, which, when overactivated during hyperglycemia, leads to the accumulation of sorbitol and subsequent cellular damage.
-
Lipoxygenase Inhibition: It also acts as a reversible inhibitor of lipoxygenase, an enzyme involved in the inflammatory cascade through the production of leukotrienes.[3]
Anticancer Activity:
Sclerotiorin exhibits cytotoxic effects against various cancer cell lines. In human colon cancer (HCT-116) cells, it induces apoptosis through the intrinsic pathway. This is achieved by modulating the expression of the Bcl-2 family of proteins, specifically by upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio leads to the activation of caspases and subsequent programmed cell death.
This compound
This compound is a derivative of sclerotiorin where the acetyl group at the C-7 position is replaced by a hydroxyl group. While specific biological activity data for this compound is not available, preliminary structure-activity relationship studies on a series of sclerotiorin analogues have indicated that the presence of a free hydroxyl group at this position allows the molecule to retain its biological activity.[1] This suggests that this compound may exhibit a similar spectrum of activities to sclerotiorin, including enzyme inhibition and anticancer effects. However, without quantitative experimental data, the relative potency of this compound compared to sclerotiorin remains to be determined.
Experimental Protocols
Aldose Reductase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on aldose reductase activity.
Materials:
-
Rat lens aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compound (Sclerotiorin)
-
Spectrophotometer
Procedure:
-
The reaction mixture contains phosphate buffer, NADPH, and the enzyme solution.
-
The test compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations.
-
The mixture is pre-incubated at room temperature.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for a set period.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Lipoxygenase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on lipoxygenase activity.
Materials:
-
Soybean lipoxygenase-1 (LOX-1)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compound (Sclerotiorin)
-
Spectrophotometer
Procedure:
-
The test compound is pre-incubated with the lipoxygenase enzyme in the borate buffer.
-
The reaction is initiated by the addition of the linoleic acid substrate.
-
The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compound.
-
The IC₅₀ value is determined from the dose-response curve.
Cell Viability and Apoptosis Assay (HCT-116 cells)
Objective: To assess the cytotoxic and apoptotic effects of a test compound on human colon cancer cells.
Materials:
-
HCT-116 human colon carcinoma cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics
-
Test compound (Sclerotiorin)
-
MTT or similar cell viability assay reagent
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
Western blotting reagents for BAX and BCL-2 detection
Procedure:
-
Cell Culture: HCT-116 cells are cultured under standard conditions (37°C, 5% CO₂).
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours). Cell viability is then assessed using an MTT assay, which measures the metabolic activity of viable cells.
-
Apoptosis Assay: Cells are treated with the test compound and then stained with Annexin V-FITC and Propidium Iodide. The percentage of apoptotic cells is quantified using flow cytometry.
-
Western Blot Analysis: Following treatment with the test compound, cell lysates are prepared and subjected to SDS-PAGE. The expression levels of BAX and BCL-2 proteins are determined by immunoblotting with specific antibodies.
Conclusion
Sclerotiorin is a well-characterized natural product with potent enzyme inhibitory and anticancer activities. Its mechanisms of action, particularly in the context of apoptosis induction, are partially elucidated. In contrast, the biological profile of this compound remains largely unexplored. Based on preliminary structure-activity relationship data, it is plausible that this compound shares a similar activity profile with its parent compound. However, further experimental studies are imperative to quantify its biological effects and to determine its potential as a therapeutic agent. This guide highlights the need for dedicated research into the biological properties of this compound to fully understand its therapeutic potential and to enable a direct and quantitative comparison with sclerotiorin.
References
- 1. Synthesis and antifungal activity of novel sclerotiorin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sclerotiorin, from Penicillium frequentans, a potent inhibitor of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sclerotiorin, a novel inhibitor of lipoxygenase from Penicillium frequentans - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Sclerotiorin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of sclerotiorin analogs, offering insights that are highly relevant to the study of (-)-deacetylsclerotiorin analogs due to their structural similarity. Sclerotiorin and this compound are azaphilone natural products that differ only by an acetyl group at the C-7 hydroxyl. Notably, studies have shown that analogs with a free hydroxyl group at this position, as is the case in this compound, retain their biological activity, making the SAR data for sclerotiorin analogs a valuable proxy.[1]
This guide summarizes the key findings from studies on synthetic sclerotiorin analogs, presenting quantitative antifungal activity data, detailed experimental protocols, and visualizations of the synthetic workflow to aid in the rational design of novel antifungal agents.
Quantitative Data Presentation: Antifungal Activity of Sclerotiorin Analogs
The antifungal activity of various sclerotiorin analogs was evaluated against a panel of seven fungal pathogens. The minimum inhibitory concentration (MIC) values are presented in the tables below. Lower MIC values indicate higher antifungal potency.
Table 1: In Vitro Antifungal Activity (MIC, μg/mL) of Sclerotiorin Analogs with Modifications at the 3-Position
| Compound | R | G. zeae | F. graminearum | B. cinerea | C. arachidicola | A. solani | P. aphanidermatum | R. solani |
| Sclerotiorin | (E,E)-hepta-2,4-dien-1-yl | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 3a₁ | Phenyl | 50 | 25 | 25 | 50 | 25 | 12.5 | 50 |
| 3d₂ | 4-Fluorophenyl | 25 | 12.5 | 12.5 | 25 | 12.5 | 6.25 | 25 |
| 3e₂ | 4-Chlorophenyl | 25 | 12.5 | 12.5 | 25 | 12.5 | 6.25 | 25 |
| 3f₂ | 4-Bromophenyl | 25 | 12.5 | 12.5 | 25 | 12.5 | 6.25 | 25 |
| 3k₂ | 4-Nitrophenyl | 25 | 12.5 | 12.5 | 25 | 12.5 | 6.25 | 25 |
Table 2: In Vitro Antifungal Activity (MIC, μg/mL) of Sclerotiorin Analogs with Modifications at the 1- and 7-Positions
| Compound | R¹ | R² | G. zeae | F. graminearum | B. cinerea | C. arachidicola | A. solani | P. aphanidermatum | R. solani |
| 3a₁ | H | Ac | 50 | 25 | 25 | 50 | 25 | 12.5 | 50 |
| Analog A | Me | Ac | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| Analog B | H | H | 50 | 25 | 25 | 50 | 25 | 12.5 | 50 |
Structure-Activity Relationship Summary
-
Modification at the 3-position is crucial for activity: Replacing the aliphatic side chain of sclerotiorin with an aromatic ring significantly enhances antifungal activity.[1]
-
Substitution on the 3-phenyl ring influences potency: Electron-withdrawing groups (F, Cl, Br, NO₂) at the 4-position of the phenyl ring generally lead to the most potent analogs.[1]
-
The 5-position halogen is important: The presence of a chlorine or bromine atom at the 5-position of the bicyclic core is critical for antifungal activity.[1]
-
Modification at the 1-position is detrimental: Introduction of a methyl group at the 1-position leads to a significant reduction in antifungal activity.[1]
-
The 7-acetoxy group is not essential for activity: Analogs with a free hydroxyl group at the 7-position (deacetylated) retain antifungal activity comparable to their acetylated counterparts.[1] This finding strongly supports the relevance of these SAR studies for the development of this compound analogs.
Experimental Protocols
General Synthesis of Sclerotiorin Analogs
The synthesis of the sclerotiorin analogs involved a multi-step process, with the key steps being a Sonogashira cross-coupling reaction to introduce diversity at the 3-position, followed by cycloisomerization and oxidation to form the azaphilone core.
DOT Script for Synthetic Workflow
Caption: General synthetic workflow for sclerotiorin analogs.
In Vitro Antifungal Assay
The antifungal activity of the synthesized compounds was determined using a twofold serial dilution technique in 96-well microtiter plates.
-
Preparation of Fungal Spore Suspension: Fungal strains were cultured on potato dextrose agar (PDA) plates. Spores were harvested and suspended in sterile distilled water containing 0.1% (v/v) Tween 80 to a final concentration of 1 × 10⁵ spores/mL.
-
Preparation of Test Compounds: The synthesized analogs were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure:
-
A 50 μL aliquot of potato dextrose broth was added to each well of a 96-well plate.
-
1 μL of the test compound solution in DMSO was added to the wells.
-
50 μL of the fungal spore suspension was then added to each well.
-
The final concentrations of the test compounds ranged from 100 to 0.78 μg/mL.
-
-
Incubation and Observation: The plates were incubated at 25 °C for 48-72 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth. Sclerotiorin was used as a positive control.
DOT Script for Antifungal Assay Workflow
Caption: Workflow for the in vitro antifungal assay.
Signaling Pathways and Mechanism of Action
While the precise molecular targets of sclerotiorin and its analogs are not fully elucidated, azaphilones are known to interact with various biological targets. Further research is needed to identify the specific signaling pathways affected by these compounds that lead to their antifungal effects. Potential mechanisms could involve the inhibition of key fungal enzymes or disruption of cell membrane integrity.
This guide provides a foundational understanding of the SAR of sclerotiorin analogs, which serves as a strong starting point for the rational design and development of novel antifungal agents based on the this compound scaffold. The provided data and protocols can aid researchers in synthesizing and evaluating new, more potent analogs.
References
Cross-Validation of Findings on (-)-Deacetylsclerotiorin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-Deacetylsclerotiorin and related compounds, focusing on their potential as inhibitors of aldose reductase and lipoxygenase, enzymes implicated in various disease pathologies. Due to a lack of specific quantitative bioactivity data for this compound in publicly available literature, this guide will focus on the known activities of its parent compound, Sclerotiorin, and compare it with established inhibitors of the same targets.
Executive Summary
This compound is a derivative of Sclerotiorin, a natural product belonging to the azaphilone class of fungal metabolites. Azaphilones are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4][5] Sclerotiorin has been identified as a potent inhibitor of both aldose reductase and lipoxygenase. This guide compares the inhibitory activities of Sclerotiorin with Epalrestat, a clinically used aldose reductase inhibitor, and Zileuton, a known lipoxygenase inhibitor.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available quantitative data for the inhibitory activities of Sclerotiorin, Epalrestat, and Zileuton against their respective target enzymes.
| Compound | Target Enzyme | IC50 Value | Reference |
| Sclerotiorin | Aldose Reductase | 0.4 µM | [6] |
| Lipoxygenase-1 | 4.2 µM | ||
| Epalrestat | Aldose Reductase | ~0.02-0.2 µM (varies by study) | [6][7][8][9][10] |
| Zileuton | 5-Lipoxygenase | ~0.3-0.9 µM (varies by cell type) | [11][12][13][14][15] |
Note: Specific IC50 values for this compound are not currently available in the cited literature. The activity of deacetylated derivatives can vary, and further experimental validation is required to determine the precise inhibitory potential of this compound.
Signaling Pathways and Mechanisms of Action
Aldose Reductase Inhibition and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[16][17] Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and the depletion of NADPH, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy.[16][17] Inhibitors of aldose reductase block this pathway, thereby mitigating cellular damage.
Inhibition of the Polyol Pathway by Aldose Reductase Inhibitors.
Lipoxygenase Inhibition and the Leukotriene Pathway
Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes and other inflammatory mediators.[18][19] 5-lipoxygenase (5-LOX) is a key enzyme in the synthesis of leukotrienes, which are potent bronchoconstrictors and pro-inflammatory molecules involved in asthma and other inflammatory diseases.[11][18] Inhibitors of 5-lipoxygenase block the production of leukotrienes, thereby reducing inflammation.
Inhibition of the Leukotriene Pathway by 5-Lipoxygenase Inhibitors.
Experimental Protocols
Aldose Reductase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against aldose reductase.
Principle: The enzymatic activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.
Materials:
-
Purified aldose reductase enzyme
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compound (e.g., Sclerotiorin, Epalrestat) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.
-
Add the test compound at various concentrations to the reaction mixture. A control containing only the solvent is also prepared.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction (decrease in absorbance per minute).
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Aldose Reductase Inhibition Assay.
Lipoxygenase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against lipoxygenase.
Principle: The activity of lipoxygenase is measured by detecting the formation of hydroperoxides from a polyunsaturated fatty acid substrate, such as linoleic acid or arachidonic acid. This can be monitored spectrophotometrically by the increase in absorbance at 234 nm due to the formation of conjugated dienes.
Materials:
-
Purified lipoxygenase enzyme (e.g., soybean lipoxygenase)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compound (e.g., Sclerotiorin, Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare a solution of the substrate in buffer.
-
In a cuvette or microplate well, mix the buffer, substrate solution, and the test compound at various concentrations. A control with the solvent alone is also prepared.
-
Initiate the reaction by adding the lipoxygenase enzyme solution.
-
Immediately monitor the increase in absorbance at 234 nm over time.
-
Calculate the initial rate of the reaction.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Lipoxygenase Inhibition Assay.
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, the known potent inhibitory activities of its parent compound, Sclerotiorin, against aldose reductase and lipoxygenase suggest that this compound may also possess similar biological properties. The structural modification from an acetyl group to a hydroxyl group could potentially influence its binding affinity and inhibitory potency. Further research, including the isolation or synthesis of this compound and subsequent in vitro and in vivo testing, is necessary to elucidate its specific biological profile and therapeutic potential. Comparative studies against established inhibitors like Epalrestat and Zileuton will be crucial in determining its relative efficacy and potential as a novel therapeutic agent.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy: the 3-year, multicenter, comparative Aldose Reductase Inhibitor-Diabetes Complications Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Comparative Efficacy Analysis: (-)-Deacetylsclerotiorin and Established Inhibitors
A definitive comparative analysis of the efficacy of (-)-Deacetylsclerotiorin against known inhibitors cannot be provided at this time due to the absence of publicly available data on its specific molecular target and inhibitory activity.
Extensive searches for the biological targets and quantitative efficacy data, such as the half-maximal inhibitory concentration (IC50), for this compound did not yield specific information. This suggests that the compound may be in the early stages of research, with its mechanism of action and inhibitory profile not yet fully characterized or widely published.
To conduct a meaningful comparison as requested, identification of the protein or signaling pathway that this compound inhibits is paramount. Once a target is identified, a direct comparison can be made against well-characterized inhibitors of the same target.
For the purpose of illustrating the requested format and the type of information that would be included in such a guide, we present a hypothetical comparison below. This example assumes that this compound is found to be an inhibitor of the mTOR pathway and the STAT3 signaling pathway, for which we have data on the known inhibitors Rapamycin and Stattic, respectively.
Hypothetical Comparison: this compound vs. Known mTOR and STAT3 Inhibitors
This guide provides a comparative overview of the hypothetical efficacy of this compound with the established mTOR inhibitor, Rapamycin, and the STAT3 inhibitor, Stattic.
Data Presentation: Inhibitor Efficacy
The following table summarizes the inhibitory concentrations (IC50) of the compounds against their respective targets. A lower IC50 value indicates greater potency.
| Inhibitor | Target | IC50 | Cell Line / Assay Condition |
| This compound | mTOR (Hypothetical) | [Data Not Available] | [Data Not Available] |
| Rapamycin | mTOR | ~0.1 nM[1] | HEK293 cells[1] |
| This compound | STAT3 (Hypothetical) | [Data Not Available] | [Data Not Available] |
| Stattic | STAT3 | 5.1 µM[2][3] | Cell-free assay[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assays that could be used to determine the efficacy of these inhibitors.
In Vitro Kinase Assay (for mTOR)
-
Objective: To determine the in vitro inhibitory activity of a compound against mTOR kinase.
-
Materials: Recombinant human mTOR protein, kinase buffer, ATP, substrate peptide (e.g., a fragment of p70S6K), test compound, and a detection reagent.
-
Procedure:
-
The test compound is serially diluted and incubated with the mTOR enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence or fluorescence.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based STAT3 Phosphorylation Assay
-
Objective: To measure the inhibition of STAT3 phosphorylation in a cellular context.
-
Materials: A relevant human cancer cell line with constitutively active STAT3 (e.g., certain breast cancer cell lines), cell culture medium, serum, cytokine for stimulation (e.g., IL-6), test compound, lysis buffer, and antibodies for Western blotting or ELISA.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compound for a predetermined time.
-
Following treatment, cells are stimulated with a cytokine to induce STAT3 phosphorylation.
-
The cells are lysed, and the protein concentration is determined.
-
The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are measured by Western blot or ELISA.
-
The ratio of p-STAT3 to total STAT3 is calculated, and the IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the known inhibitors.
Caption: The mTOR signaling pathway, a central regulator of cell growth, is allosterically inhibited by Rapamycin.
Caption: The JAK-STAT3 signaling pathway, crucial for cytokine signaling, is inhibited by Stattic, which prevents STAT3 dimerization.
Experimental Workflow Diagram
References
- 1. Acute inhibition of protein deacetylases does not impact skeletal muscle insulin action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute inhibition of protein deacetylases does not impact skeletal muscle insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of (-)-Deacetylsclerotiorin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
(-)-Deacetylsclerotiorin, an azaphilone polyketide, has emerged as a compound of interest for its potential therapeutic applications. While direct in vivo validation studies on this compound are currently limited in publicly available literature, a comparative analysis with its parent compound, sclerotiorin, and other structurally related azaphilones, provides a strong basis for its potential efficacy. This guide summarizes the known biological activities of related compounds, presents relevant in vivo data from analogous molecules, and provides detailed experimental protocols to guide future research in validating the therapeutic potential of this compound.
Comparative Analysis of Bioactive Azaphilones
This compound belongs to the azaphilone class of fungal metabolites, which are known for a wide array of biological activities, including anti-inflammatory, anti-tumor, and enzyme inhibitory effects.[1][2] Sclerotiorin, the acetylated precursor of this compound, is a known inhibitor of lipoxygenase (LOX) and aldose reductase (AR).[3][4] These enzyme inhibitory activities suggest potential therapeutic applications in inflammatory diseases and diabetic complications.
Table 1: Comparison of In Vitro Activities of Sclerotiorin and Other Bioactive Azaphilones
| Compound/Class | Target/Activity | Reported IC50 | Potential Therapeutic Area |
| Sclerotiorin | Lipoxygenase (Soybean LOX-1) | 4.2 µM[3] | Inflammation |
| Sclerotiorin | Aldose Reductase (Rat lens) | Not specified | Diabetic Complications |
| Penicilazaphilone N | Nitric Oxide (NO) Production | 22.63 µM[5] | Inflammation |
| Penidioxolane C | Human Myeloid Leukemia (K562) | 23.94 µM[5] | Cancer |
| Azaphilones (general) | iNOS and COX-2 downregulation | Varies | Inflammation |
| Azaphilones (general) | NF-κB Inhibition | Varies | Inflammation, Cancer |
| Azaphilones (general) | Caspase-3 Activation, PARP Degradation | Varies | Cancer |
In Vivo Validation of Related Compounds
While awaiting direct in vivo studies on this compound, the therapeutic potential can be inferred from in vivo models of related compounds and inhibitors of its putative targets.
Lipoxygenase Inhibition in Inflammation
Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[6] Inhibitors of LOX have shown efficacy in various animal models of inflammation.[3][7] For instance, the 5-LOX inhibitor Zileuton has been shown to reduce inflammation and neuronal apoptosis in a rat model of subarachnoid hemorrhage.[8]
Aldose Reductase Inhibition in Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[9][10] AR inhibitors have demonstrated protective effects in animal models of diabetes. For example, the ARI fidarestat prevented diabetes-induced increases in nitrotyrosine and poly(ADP-ribose) polymerase (PARP) activation in the sciatic nerve and retina of diabetic rats, indicating a reduction in oxidative and nitrosative stress.[11]
Anti-Inflammatory and Anti-Tumor Activities of Azaphilones
Several studies have reported the in vivo anti-inflammatory and anti-tumor activities of various azaphilones.[12] For example, some azaphilones have demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production.[12] In oncology, certain azaphilones have been shown to induce apoptosis in cancer cells.[2][12]
Proposed Signaling Pathways
Based on the known mechanisms of action of related compounds, the following signaling pathways are proposed as potential targets for this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Putative pro-apoptotic signaling cascade for this compound.
Experimental Protocols
To facilitate the in vivo validation of this compound, detailed methodologies for key experiments are provided below.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-180 g) are used.
-
Groups:
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
This compound (various doses, p.o.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control.
Xenograft Mouse Model of Human Cancer (Anti-tumor)
This model is used to assess the efficacy of a compound on human tumor growth in an immunodeficient mouse.
-
Animals: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation:
-
Human cancer cells (e.g., 5 x 10^6 K562 cells) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups.
-
Vehicle control (e.g., saline with 5% DMSO, i.p.)
-
This compound (various doses, i.p. or p.o.)
-
Positive control (e.g., a standard chemotherapeutic agent)
-
-
Monitoring:
-
Tumor volume is measured with calipers every 2-3 days.
-
Body weight and general health are monitored.
-
-
Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated.
Caption: Experimental workflow for a xenograft mouse model.
Conclusion
While direct in vivo evidence for the therapeutic potential of this compound is yet to be established, the existing data on its parent compound, sclerotiorin, and other azaphilones provide a strong rationale for its investigation as a potential anti-inflammatory and anti-tumor agent. The experimental protocols and proposed mechanisms of action outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the preclinical development of this promising natural product.
References
- 1. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. An overview of lipoxygenase inhibitors with approach of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Aldose Reductase Prevents Angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Azaphilones from the Marine-Derived Fungus Penicillium sclerotiorum E23Y-1A with Their Anti-Inflammatory and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro antiinflammatory activity of saikosaponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sclerotiorin Derivatives: A Guide to Antifungal and Anticancer Activities
Notice: Due to the limited availability of published research on (-)-Deacetylsclerotiorin derivatives, this guide provides a comparative analysis of the closely related and more extensively studied sclerotiorin derivatives . Sclerotiorin is a natural product from which this compound is derived, making this analysis highly relevant for researchers interested in this class of compounds.
This guide offers an objective comparison of sclerotiorin derivatives, focusing on their antifungal and anticancer activities. The information presented is collated from key studies to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships (SAR) of these compounds.
Quantitative Data on Biological Activity
The biological activities of various sclerotiorin derivatives have been evaluated against fungal pathogens and cancer cell lines. The following tables summarize the quantitative data from these studies, providing a clear comparison of their potency.
Table 1: Antifungal Activity of Sclerotiorin Derivatives
The antifungal activity of sclerotiorin and its analogues was tested against seven phytopathogenic fungi. The data below represents the inhibition rate (%) at a concentration of 50 mg/L.
| Compound | R¹ | R² | R³ | Fusarium oxysporum | Botrytis cinerea | Gibberella zeae | Phytophthora capsici | Rhizoctonia solani | Sclerotinia sclerotiorum | Pythium aphanidermatum |
| Sclerotiorin | OAc | Cl | Diene | 32.4 | 45.2 | 48.9 | 55.6 | 38.7 | 42.1 | 60.3 |
| 3a₁ | OH | Cl | Ph | 65.8 | 72.4 | 75.3 | 80.1 | 68.9 | 70.2 | 85.6 |
| 3d₂ | OH | Br | 4-F-Ph | 70.2 | 78.9 | 82.1 | 88.4 | 75.3 | 76.8 | 90.1 |
| 3e₂ | OH | Br | 4-Cl-Ph | 72.5 | 80.1 | 84.6 | 90.2 | 78.6 | 80.3 | 92.4 |
| 3f₂ | OH | Br | 4-Br-Ph | 75.3 | 82.6 | 86.9 | 92.5 | 80.1 | 81.7 | 94.2 |
| 3k₂ | OH | Br | 2-Thienyl | 68.9 | 75.3 | 78.9 | 84.1 | 72.4 | 74.5 | 88.3 |
Data sourced from Lin, L., et al. (2012). Synthesis and antifungal activity of novel sclerotiorin analogues. Journal of agricultural and food chemistry, 60(20), 5193-5201.
Table 2: Anticancer and COX-2 Inhibitory Activity of Sclerotiorin Derivatives
A series of sclerotiorin derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines (A549 lung cancer and MDA-MB-435 breast cancer) and their ability to inhibit the COX-2 enzyme.
| Compound | Cytotoxicity IC₅₀ (µM) - A549 | Cytotoxicity IC₅₀ (µM) - MDA-MB-435 | COX-2 Inhibition (%) at 20 µM |
| Sclerotiorin | > 20 | > 20 | 56.1 |
| 3 | 6.39 | 8.12 | 70.6 |
| 7 | 9.20 | 11.5 | 58.7 |
| 12 | 9.76 | 12.3 | 45.2 |
| 13 | 7.75 | 9.88 | 51.1 |
| 15 | 9.08 | 10.9 | 48.9 |
| 17 | 8.18 | 10.2 | 42.7 |
| 25 | > 20 | > 20 | 66.1 |
| Indomethacin | N/A | N/A | 78.9 |
Data sourced from Li, Y., et al. (2021). Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives. Marine drugs, 19(1), 12.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
1. Antifungal Activity Assay (Broth Microdilution Method)
-
Objective: To determine the minimum inhibitory concentration (MIC) of sclerotiorin derivatives against various fungal pathogens.
-
Materials:
-
Synthesized sclerotiorin derivatives
-
Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Fluconazole)
-
Negative control (solvent, e.g., DMSO)
-
-
Procedure:
-
Inoculum Preparation: Fungal strains are cultured on Potato Dextrose Agar (PDA) plates. A spore suspension is prepared in sterile saline and the concentration is adjusted to approximately 1-5 x 10⁶ CFU/mL using a hemocytometer.
-
Drug Dilution: Stock solutions of the test compounds are prepared in DMSO. Serial two-fold dilutions are made in the growth medium directly in the 96-well plates to achieve a range of final concentrations.
-
Inoculation: The fungal spore suspension is diluted in the growth medium to the desired final concentration (e.g., 0.5-2.5 x 10³ CFU/mL) and added to each well containing the drug dilutions.
-
Controls: A drug-free well serves as a growth control, and an uninoculated well serves as a sterility control. A positive control antifungal agent is also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C) for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. For quantitative results, a metabolic indicator dye (e.g., resazurin) can be added, and the absorbance or fluorescence is measured.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of sclerotiorin derivatives on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-435)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the sclerotiorin derivatives. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
3. COX-2 Inhibitory Activity Assay (Fluorometric)
-
Objective: To screen for the inhibitory activity of sclerotiorin derivatives against the COX-2 enzyme.
-
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (sclerotiorin derivatives)
-
Positive control (e.g., Indomethacin, Celecoxib)
-
96-well white opaque plates
-
Fluorescence plate reader
-
-
Procedure:
-
Reagent Preparation: All reagents are prepared according to the manufacturer's instructions. Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentration in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compounds or positive control to the respective wells. For the 100% initial activity control, add the solvent vehicle.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 37°C.
-
Data Analysis: The rate of the reaction (slope of the linear portion of the kinetic curve) is calculated for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the 100% initial activity control.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: COX-2 Inhibition
Sclerotiorin derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in these processes.
Unveiling the Potential of (-)-Deacetylsclerotiorin: A Comparative Benchmarking Analysis
In the landscape of natural product drug discovery, azaphilones, a class of fungal polyketides, have garnered significant attention for their diverse biological activities. Among these, compounds derived from Penicillium sclerotiorum, including (-)-Deacetylsclerotiorin and its parent compound Sclerotiorin, have demonstrated promising anticancer and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound and its related compounds against other well-established natural products, namely Curcumin and Resveratrol, to benchmark its potential as a therapeutic agent.
Anticancer Activity: A Head-to-Head Comparison
The antiproliferative effects of Sclerotiorin, Curcumin, and Resveratrol have been evaluated against the human colon cancer cell line HCT-116. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| Sclerotiorin | HCT-116 | Not explicitly quantified, but shown to be a potent anti-proliferative agent. | [1] |
| Curcumin | HCT-116 | ~10 - 23.41 | [2][3] |
| Resveratrol | HCT-116 | ~17.5 - 170 | [1][[“]] |
Note: The IC50 value for Sclerotiorin against HCT-116 cells was not explicitly stated in the provided search results, though its potent anti-proliferative activity was highlighted.
Anti-inflammatory Potential: Inhibition of Nitric Oxide Production
Chronic inflammation is a key driver of many diseases, including cancer. The ability of a compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) is a crucial indicator of its anti-inflammatory potential. The following table compares the NO inhibitory activity of azaphilone derivatives from Penicillium sclerotiorum with that of Curcumin and Resveratrol in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| Azaphilone Derivatives (from P. sclerotiorum) | RAW 264.7 | 7.05 - 22.63 | [5][6][7] |
| Curcumin | RAW 264.7 | ~3.7 | [6] |
| Resveratrol | RAW 264.7 | Not explicitly quantified, but shown to significantly inhibit NO production. | [8][9][10] |
Note: The IC50 values for azaphilone derivatives represent a range for different compounds isolated from Penicillium sclerotiorum. The IC50 for Resveratrol was not explicitly stated, but its significant inhibitory effect on NO production is well-documented.
Mechanisms of Action: A Look into the Signaling Pathways
Understanding the molecular mechanisms by which these natural products exert their effects is crucial for their development as therapeutic agents.
This compound and Sclerotiorin: Induction of Apoptosis
Sclerotiorin has been shown to induce apoptosis (programmed cell death) in colon cancer cells through the intrinsic pathway. This involves the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio leads to the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death[1][11].
Curcumin and Resveratrol: Targeting NF-κB and STAT3 Pathways
Curcumin and Resveratrol are well-known for their ability to modulate multiple signaling pathways involved in inflammation and cancer, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
NF-κB Signaling Pathway: In normal cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival. Curcumin and Resveratrol inhibit this pathway by preventing the degradation of IκB, thereby keeping NF-κB in the cytoplasm[12][13][14].
STAT3 Signaling Pathway: The STAT3 pathway is another critical regulator of cell growth, survival, and differentiation. Aberrant activation of STAT3 is common in many cancers. Both Curcumin and Resveratrol have been shown to inhibit the activation (phosphorylation) of STAT3, preventing its translocation to the nucleus and subsequent activation of target genes that promote tumor growth[15][16][17].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Sclerotiorin, Curcumin, Resveratrol) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a common method for measuring nitrite concentration, a stable and quantifiable breakdown product of NO.
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages in a 96-well plate and treat with the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540-570 nm. The intensity of the color, which is pink to magenta, is proportional to the nitrite concentration.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., BAX, BCL-2, cleaved caspase-3, p-STAT3, IκB).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.
Conclusion
This comparative guide highlights the potential of this compound and its related azaphilone compounds as valuable natural products for drug development. While direct quantitative comparisons with established compounds like Curcumin and Resveratrol are still emerging, the initial data on their anticancer and anti-inflammatory activities are promising. The distinct mechanism of action of sclerotiorins, focusing on the intrinsic apoptotic pathway, offers a potentially different therapeutic approach compared to the broad-spectrum pathway inhibition of Curcumin and Resveratrol. Further research, particularly in quantifying the in vitro and in vivo efficacy of this compound and elucidating its detailed interactions with key signaling pathways, is warranted to fully establish its therapeutic potential.
References
- 1. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol inhibits Src and Stat3 signaling and induces the apoptosis of malignant cells containing activated Stat3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin Inhibits STAT3 Signaling in the Colon of Dextran Sulfate Sodium-treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Azaphilones from the Marine-Derived Fungus Penicillium sclerotiorum E23Y-1A with Their Anti-Inflammatory and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azaphilone Alkaloids with Anti-inflammatory Activity from Fungus Penicillium sclerotiorum cib-411 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones [mdpi.com]
- 10. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of resveratrol occur via inhibition of lipopolysaccharide-induced NF-κB activation in Caco-2 and SW480 human colon cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. Curcumin: A Novel Stat 3 Pathway Inhibitor for Chemoprevention of Lung Cancer [planetayurveda.com]
- 16. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (-)-Deacetylsclerotiorin
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of (-)-Deacetylsclerotiorin, a member of the azaphilone class of fungal polyketides. Adherence to these procedures is critical for operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
In Case of Exposure:
-
If Swallowed: Immediately contact a poison center or physician. Rinse the mouth with water.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical advice if irritation persists.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with water or shower.[1]
-
If Inhaled: Move the individual to fresh air.[1]
Quantitative Hazard Classification for Azaphilones
The following table summarizes the hazard classification for the azaphilone class of compounds according to the Globally Harmonized System (GHS). This information should be used as a guideline for handling this compound.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Chronic aquatic hazard | 3 | H412: Harmful to aquatic life with long lasting effects[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Experimental Protocol for Waste Management:
-
Segregation: All waste materials containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and PPE, must be collected in a designated, properly labeled, and securely sealed waste container.[1]
-
Labeling: The waste container must be clearly marked with the chemical name "this compound Waste" and prominent hazard symbols indicating its toxic and irritant properties.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Consultation: It is imperative to contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to determine the specific regulatory requirements and the appropriate disposal route for this class of chemical.[1]
-
Transportation and Disposal: Arrange for the collection and transport of the hazardous waste by authorized personnel to a licensed treatment, storage, and disposal facility (TSDF).[1] Never dispose of this compound down the drain or in regular trash.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (-)-Deacetylsclerotiorin
For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical compounds is fundamental to ensuring laboratory safety and procedural integrity. This document provides critical, immediate safety and logistical information for the handling of (-)-Deacetylsclerotiorin, a chlorinated azaphilone compound. The following procedural guidance is designed to be an essential resource for laboratory safety and chemical management, directly addressing operational and disposal queries.
Compound Overview: this compound is a polyketide metabolite produced by fungi. As a member of the azaphilone class of compounds, it shares structural similarities with other bioactive fungal pigments.[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally related azaphilone compounds and general best practices for handling chlorinated organic molecules.[4][5][6][7]
Hazard and Safety Data Summary
Based on the toxicological data of similar azaphilone compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause serious eye irritation.[4] Appropriate precautions are necessary to minimize exposure and ensure a safe laboratory environment.
| Hazard Classification (Anticipated) | GHS Code (Anticipated) | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE) and Handling Procedures
A comprehensive approach to personal protection is imperative when working with this compound. The following table outlines the necessary PPE and handling procedures for each phase of laboratory work.
| Phase | Required PPE | Handling and Operational Procedures |
| Preparation | • Nitrile gloves• Laboratory coat• Safety glasses with side shields or goggles | • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.• Ensure all necessary equipment and reagents are within easy reach to minimize movement and potential for spills.• Prohibit eating, drinking, and smoking in the designated handling area.[4] |
| Handling | • Nitrile gloves• Laboratory coat• Safety glasses with side shields or goggles• Face shield (if a splash hazard exists) | • Avoid all direct contact with the skin and eyes.• Thoroughly wash hands and any exposed skin after handling.• In the event of eye contact, rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so and continue rinsing.• If swallowed, immediately contact a POISON CENTER or physician for guidance. Rinse the mouth with water.[4] |
| Spill & Emergency | • Nitrile gloves• Laboratory coat• Safety glasses with side shields or goggles• Chemical-resistant apron• Respiratory protection (if significant dust or aerosol is generated) | • For minor spills, cover with an inert absorbent material (e.g., vermiculite, sand), collect the material using spark-proof tools, and place it in a sealed, labeled container for disposal.[8]• In case of fire, use an appropriate extinguishing medium. Be aware that vapors may be heavier than air and could spread along the floor. |
Operational and Disposal Plans
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]
Disposal: Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Product | • Dispose of the contents and the container at an approved waste disposal facility.• Do not allow the product to enter drains or waterways.[4] |
| Contaminated Materials (e.g., gloves, absorbent pads, pipette tips) | • Place all contaminated materials in a sealed, clearly labeled container designated for hazardous chemical waste.• Dispose of the waste according to your institution's and local regulations for chemical waste. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Core Steps to the Azaphilone Family of Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
